molecular formula C8H5NO3S B6328636 3-Hydroxythieno[2,3-b]pyridine-2-carboxylic acid CAS No. 876490-24-3

3-Hydroxythieno[2,3-b]pyridine-2-carboxylic acid

Numéro de catalogue: B6328636
Numéro CAS: 876490-24-3
Poids moléculaire: 195.20 g/mol
Clé InChI: YVYQYTWFDUOYPC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Hydroxythieno[2,3-b]pyridine-2-carboxylic acid (CAS 111043-01-7) is a high-purity chemical building block designed for research and development applications, particularly in medicinal chemistry. This compound belongs to the class of thienopyridines, which are privileged scaffolds in drug discovery due to their ability to mimic purine bases and interact with a wide range of biological targets . Thienopyridine-based structures are frequently explored in the development of enzyme inhibitors with nanomolar potency, and pharmaceutical companies have actively developed therapeutics based on this core structure . As a multifunctional building block, it serves as a key synthetic intermediate. The presence of both a carboxylic acid and a hydroxyl group on the thienopyridine ring allows for extensive structural diversification, enabling researchers to create a library of derivatives for structure-activity relationship (SAR) studies . While the specific mechanism of action for this compound is dependent on its final derivatized form, related thienopyridine-2-carboxylic acid derivatives have been investigated as potent inhibitors for various disease targets . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use and handle the compound with appropriate personal protective equipment.

Propriétés

IUPAC Name

3-hydroxythieno[2,3-b]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3S/c10-5-4-2-1-3-9-7(4)13-6(5)8(11)12/h1-3,10H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYQYTWFDUOYPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=C2O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Tautomeric Duality of 3-Hydroxythieno[2,3-b]pyridine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives functionalized with a hydroxyl group at the 3-position introduce a fascinating and critical element of structural diversity: keto-enol tautomerism. This dynamic equilibrium between the 3-hydroxy (enol) and 3-oxo (keto) forms can profoundly influence the physicochemical properties, reactivity, and ultimately, the pharmacological activity of these molecules. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the keto-enol tautomerism of 3-hydroxythieno[2,3-b]pyridine derivatives. We will explore the synthesis of these compounds, the structural and environmental factors governing the tautomeric equilibrium, advanced analytical techniques for characterization, and the implications of this tautomerism in the context of drug design and development.

Introduction: The Significance of Tautomerism in Drug Design

Tautomerism, the interconversion of structural isomers through proton migration, is a fundamental concept in organic chemistry with significant implications for drug discovery.[1] The ability of a molecule to exist in multiple tautomeric forms can impact its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. For drug development professionals, a thorough understanding of the tautomeric landscape of a lead compound is not merely academic; it is a prerequisite for rational drug design and optimization.

The thieno[2,3-b]pyridine core is a versatile scaffold that has been incorporated into a wide range of therapeutic agents, including anticancer and anti-inflammatory drugs.[2][3] The introduction of a hydroxyl group at the 3-position gives rise to the keto-enol tautomeric equilibrium depicted below. The position of this equilibrium can be influenced by a variety of factors, including the electronic nature of substituents, the polarity of the solvent, and the pH of the medium.

Caption: Keto-enol tautomerism of the 3-hydroxythieno[2,3-b]pyridine core.

This guide will delve into the intricacies of this tautomeric system, providing the necessary knowledge to harness its potential in the development of novel therapeutics.

Synthesis of 3-Hydroxythieno[2,3-b]pyridine Derivatives

The synthesis of the thieno[2,3-b]pyridine scaffold is well-established, with several versatile methods available to the synthetic chemist. A common and effective strategy involves the Gewald reaction, which utilizes an active methylene nitrile, a carbonyl compound, and elemental sulfur. While much of the literature focuses on the synthesis of 3-aminothieno[2,3-b]pyridines, these can serve as precursors to the desired 3-hydroxy derivatives.[4]

A generalized synthetic approach is outlined below:

synthesis start Active Methylene Nitrile + Carbonyl Compound + Sulfur gewald Gewald Reaction start->gewald amino_thieno 3-Aminothieno[2,3-b]pyridine gewald->amino_thieno diazotization Diazotization (e.g., NaNO2, H2SO4) amino_thieno->diazotization diazonium Diazonium Salt Intermediate diazotization->diazonium hydrolysis Hydrolysis diazonium->hydrolysis hydroxy_thieno 3-Hydroxythieno[2,3-b]pyridine hydrolysis->hydroxy_thieno

Caption: Generalized synthetic workflow to 3-hydroxythieno[2,3-b]pyridines.

Experimental Protocol: Synthesis of a 3-Hydroxythieno[2,3-b]pyridine Derivative (Illustrative)

  • Step 1: Synthesis of the 3-Aminothieno[2,3-b]pyridine Precursor.

    • To a solution of the appropriate active methylene nitrile (1.0 eq) and carbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add elemental sulfur (1.1 eq).

    • Add a catalytic amount of a base (e.g., morpholine, triethylamine).

    • Heat the reaction mixture under reflux for the appropriate time, monitoring by TLC.

    • Upon completion, cool the reaction mixture and isolate the crude 3-aminothieno[2,3-b]pyridine derivative by filtration or extraction.

    • Purify the product by recrystallization or column chromatography.

  • Step 2: Diazotization and Hydrolysis.

    • Dissolve the purified 3-aminothieno[2,3-b]pyridine derivative (1.0 eq) in an acidic medium (e.g., aqueous sulfuric acid) at 0-5 °C.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

    • Slowly warm the reaction mixture to room temperature and then heat to facilitate the hydrolysis of the diazonium salt to the corresponding 3-hydroxy derivative.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and isolate the crude 3-hydroxythieno[2,3-b]pyridine derivative.

    • Purify the final product by appropriate methods.

The Keto-Enol Tautomeric Equilibrium: A Balancing Act

The equilibrium between the 3-hydroxy (enol) and 3-oxo (keto) tautomers is a delicate balance influenced by several key factors. Understanding these factors is crucial for predicting and controlling the predominant tautomeric form in a given environment.

Structural Factors
  • Aromaticity: The enol form possesses a fully aromatic pyridine ring, which contributes significantly to its stability. The keto form, on the other hand, has a dihydropyridinone ring, which disrupts the aromaticity of the pyridine moiety. This inherent energetic advantage often favors the enol tautomer.[1]

  • Substituent Effects: The electronic nature of substituents on the thieno[2,3-b]pyridine ring system can modulate the tautomeric equilibrium. Electron-withdrawing groups can influence the acidity of the enolic proton and the basicity of the ring nitrogen, thereby shifting the equilibrium. Conversely, electron-donating groups can also impact the relative stabilities of the two forms.[5]

  • Intramolecular Hydrogen Bonding: The presence of suitable functional groups can lead to the formation of intramolecular hydrogen bonds in the enol form, which can further stabilize this tautomer.[1]

Environmental Factors
  • Solvent Polarity: The polarity of the solvent plays a critical role in determining the position of the tautomeric equilibrium. Polar solvents can stabilize the more polar tautomer through dipole-dipole interactions and hydrogen bonding. In many heterocyclic systems, the keto (or amide-like) tautomer is more polar than the enol form and is therefore favored in polar solvents.[6]

  • pH: The pH of the medium can have a profound effect on the tautomeric equilibrium, as it can lead to the formation of anionic or cationic species. The relative acidities and basicities of the two tautomers will dictate their predominant form at a given pH.

Analytical Characterization of Tautomers

A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of the tautomeric forms of 3-hydroxythieno[2,3-b]pyridine derivatives and for determining the equilibrium constant.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for studying tautomeric equilibria in solution.[5]

  • ¹H NMR: The proton NMR spectra of the keto and enol forms are expected to show distinct signals. The enol form will exhibit a characteristic signal for the hydroxyl proton, while the keto form will show signals for the methylene protons at the 3-position. The integration of these signals can be used to determine the relative concentrations of the two tautomers.

  • ¹³C NMR: The carbon chemical shifts are also sensitive to the tautomeric form. The enol form will show a signal for the C3 carbon bearing the hydroxyl group, while the keto form will exhibit a carbonyl signal for the C3 carbon.

TautomerKey ¹H NMR SignalsKey ¹³C NMR Signals
Enol -OH proton (variable shift)C3-OH (downfield)
Keto -CH₂ protons at C3C3=O (carbonyl region)

Table 1: Expected NMR Spectroscopic Features of Keto and Enol Tautomers.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information in the solid state. The crystal structure of 3-methyl-4-oxo-7-phenyl-4,7-dihydrothieno[2,3-b]pyridine-2-carboxylic acid ethyl ester has been reported, confirming the existence of the keto tautomer in the solid state.[4] This provides strong evidence for the stability of the keto form within this heterocyclic system. Similarly, the synthesis and biological evaluation of 5-keto-tetrahydrothieno[2,3-b]quinolones further underscore the relevance of the keto tautomer.[7]

UV-Vis and IR Spectroscopy
  • UV-Vis Spectroscopy: The electronic absorption spectra of the keto and enol forms are typically different due to the differences in their chromophoric systems. The enol form, with its extended conjugation, may absorb at a longer wavelength compared to the keto form. This technique can be particularly useful for studying the influence of solvent on the tautomeric equilibrium.[8]

  • Infrared (IR) Spectroscopy: IR spectroscopy can provide valuable information about the functional groups present in each tautomer. The enol form will show a characteristic O-H stretching vibration, while the keto form will exhibit a strong C=O stretching band.

Computational Chemistry

In silico methods, such as Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers and for understanding the factors that govern the equilibrium.[9][10][11] Computational studies on analogous systems like hydroxypyridines have provided valuable insights into the role of aromaticity, hydrogen bonding, and solvent effects on the tautomeric equilibrium.[6] These methods can be applied to 3-hydroxythieno[2,3-b]pyridine derivatives to guide synthetic efforts and to rationalize experimental observations.

Implications for Drug Discovery and Development

The tautomeric behavior of 3-hydroxythieno[2,3-b]pyridine derivatives has profound implications for their development as therapeutic agents.

  • Receptor Binding: The different tautomers will have distinct three-dimensional shapes, hydrogen bonding capabilities, and electrostatic potential surfaces. Consequently, one tautomer may exhibit significantly higher binding affinity for a biological target than the other.

  • Physicochemical Properties: The keto and enol forms will likely have different pKa values, lipophilicity (logP), and solubility. These properties are critical determinants of a drug's ADME profile. For example, a shift in the tautomeric equilibrium upon moving from the aqueous environment of the bloodstream to the lipidic environment of a cell membrane could dramatically alter the drug's ability to reach its target.

  • Metabolic Stability: The two tautomers may be metabolized by different pathways and at different rates, impacting the drug's half-life and potential for the formation of active or toxic metabolites.

  • Intellectual Property: A thorough understanding and characterization of the tautomeric forms of a new chemical entity are essential for securing robust intellectual property protection.

Conclusion and Future Directions

The keto-enol tautomerism of 3-hydroxythieno[2,3-b]pyridine derivatives represents a critical aspect of their chemistry that must be carefully considered in the context of drug discovery. While the enol form benefits from the aromaticity of the pyridine ring, the keto form is also a stable and relevant species, as evidenced by crystallographic data of related compounds. The position of the tautomeric equilibrium is a dynamic interplay of structural and environmental factors.

For researchers in this field, a multi-pronged approach to characterization, employing NMR, X-ray crystallography, and computational modeling, is essential. Future work should focus on the systematic synthesis of a diverse library of 3-hydroxythieno[2,3-b]pyridine derivatives and the detailed investigation of their tautomeric equilibria in various solvents and at different pH values. This will not only expand our fundamental understanding of this important heterocyclic system but also pave the way for the rational design of novel and effective therapeutic agents.

References

  • Al-Omary, F. A. M., et al. (2011). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state. Photochemical & Photobiological Sciences, 10(7), 1199-1207. Available from: [Link]

  • Leung, E., et al. (2014). Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. European Journal of Medicinal Chemistry, 86, 696-712. Available from: [Link]

  • Bakhite, E. A., et al. (2017). Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. Arkivoc, 2017(4), 121-136. Available from: [Link]

  • Katritzky, A. R., et al. (1985). Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines. Journal of the Chemical Society, Perkin Transactions 2, (10), 1613-1618. Available from: [Link]

  • Patel, H. R., et al. (2014). Synthesis, characterization and antimicrobial activity of substituted tetrahydrothieno [2,3-c]pyridin-2-yl)urea derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1136-1143. Available from: [Link]

  • Manbeck, K. A., et al. (2011). Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy. Journal of Chemical Education, 88(10), 1434-1437. Available from: [Link]

  • Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-12674. Available from: [Link]

  • Evans, M. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Available from: [Link]

  • The Organic Chemistry Tutor. (2024). Keto-Enol Tautomerism. YouTube. Available from: [Link]

  • Al-Omary, F. A. M., et al. (2011). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state. Photochemical & Photobiological Sciences, 10(7), 1199-1207. Available from: [Link]

  • Talsi, V. P., & Evdokimov, S. N. (2017). The structures of of the studied 3-aminothieno[2,3-b]pyridines and 1,4-dihydropyridines. ResearchGate. Available from: [Link]

  • Sosnovskikh, V. Y., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry, 86(5), 4068-4082. Available from: [Link]

  • Chadha, N., & Player, M. R. (2005). Synthesis and Transformations of 3-Aminothieno[2,3-b]pyridine-2-carboxamides. ChemInform, 36(8). Available from: [Link]

  • Ribeiro da Silva, M. A. V., et al. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-12674. Available from: [Link]

  • ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. ChemTube3D. Available from: [Link]

  • Elguero, J., et al. (1991). Prototropic tautomerism of heteroaromatic compounds. Heterocycles, 32(2), 329-402. Available from: [Link]

  • Kwiecień, A., et al. (2023). Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives. Structural Chemistry, 34(5), 1973-1984. Available from: [Link]

  • Nelson, S. J., et al. (1988). Physical and structural studies of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones. Canadian Journal of Chemistry, 66(1), 123-131. Available from: [Link]

  • Prucek, R., et al. (2012). Ferric Complexes of 3-Hydroxy-4-pyridinones Characterized by Density Functional Theory and Raman and UV−vis Spectroscopies. The Journal of Physical Chemistry A, 116(16), 4141-4149. Available from: [Link]

  • Al-Abasi, L. K., & Al-Allaf, T. A. K. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1547. Available from: [Link]

Sources

The Versatile Scaffold: A Technical Guide to the Biological Activity of Thieno[2,3-b]pyridine-2-carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of a Privileged Scaffold

The thieno[2,3-b]pyridine core, a fused heterocyclic system, has garnered significant attention in medicinal chemistry due to its structural resemblance to purines and its ability to serve as a versatile scaffold for the development of potent and selective therapeutic agents. This guide provides a comprehensive technical overview of the diverse biological activities associated with thieno[2,3-b]pyridine-2-carboxylic acid derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the key therapeutic areas where this scaffold has shown promise, exploring the underlying mechanisms of action, structure-activity relationships (SAR), and relevant experimental protocols. The inherent drug-like properties of this scaffold, coupled with its synthetic tractability, position it as a "privileged structure" in modern drug discovery.[1]

Anticancer Activity: A Multifaceted Approach to Targeting Malignancy

Thieno[2,3-b]pyridine derivatives have emerged as a prominent class of anticancer agents, exhibiting potent activity against a range of human cancer cell lines, including those notoriously difficult to treat, such as triple-negative breast cancer and castrate-resistant prostate cancer.[2][3][4] Their mechanism of action is often multifaceted, involving the modulation of several key signaling pathways and molecular targets crucial for tumor progression.

Mechanism of Action: Beyond Single-Target Inhibition

Initially discovered through virtual high-throughput screening as inhibitors of phosphoinositide-specific phospholipase C (PI-PLC) isoforms, the anticancer effects of thieno[2,3-b]pyridines are now understood to be more complex.[2][4][5][6] Evidence suggests that these compounds exert their cytotoxic effects through a combination of mechanisms, including:

  • PI-PLC Inhibition: Upregulated in many cancers, PI-PLC enzymes are key in signal transduction pathways that control cell growth and proliferation. Inhibition of these enzymes by thieno[2,3-b]pyridine derivatives can lead to growth restriction and morphological changes in cancer cells.[2][4]

  • Induction of Apoptosis and Cell Cycle Arrest: Several studies have demonstrated that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest, primarily at the G2/M phase, in cancer cells.[3][7][8]

  • Targeting Cancer Stem Cells (CSCs): Thieno[2,3-b]pyridines have shown the ability to reduce the population of cancer stem cells, which are believed to be responsible for tumor recurrence and resistance to therapy.[5][7]

  • Modulation of Glycosphingolipid (GSL) Expression: Altered GSL expression is a hallmark of many cancers. Certain thieno[2,3-b]pyridine derivatives can modify the glycophenotype of cancer cells, potentially affecting cell signaling and recognition.[7]

  • Inhibition of DNA Repair Enzymes: Some analogues act as inhibitors of tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme involved in DNA repair. This activity can sensitize cancer cells to other DNA-damaging chemotherapeutic agents like topotecan.[9]

  • FOXM1 Inhibition: Derivatives bearing a phenylacetamide moiety at position 2 have been shown to decrease the expression of the transcription factor FOXM1, which is overexpressed in many cancers and plays a role in cell proliferation and metastasis.[10]

The following diagram illustrates the interconnected pathways through which thieno[2,3-b]pyridines can exert their anticancer effects.

anticancer_pathway Thieno_Pyridine Thieno[2,3-b]pyridine Scaffold PI_PLC PI-PLC Thieno_Pyridine->PI_PLC Inhibits TDP1 TDP1 Thieno_Pyridine->TDP1 Inhibits FOXM1 FOXM1 Thieno_Pyridine->FOXM1 Tubulin Tubulin Thieno_Pyridine->Tubulin Inhibits Polymerization CSC_Reduction Reduction of Cancer Stem Cells Thieno_Pyridine->CSC_Reduction CellCycleArrest G2/M Cell Cycle Arrest PI_PLC->CellCycleArrest DNA_Damage Increased DNA Damage TDP1->DNA_Damage FOXM1->CellCycleArrest Tubulin->CellCycleArrest Apoptosis Induction of Apoptosis CellCycleArrest->Apoptosis DNA_Damage->Apoptosis

Caption: Key molecular targets and cellular effects of thieno[2,3-b]pyridine anticancer agents.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the thieno[2,3-b]pyridine scaffold has yielded crucial insights into the structural requirements for potent anticancer activity.

  • Substitution at the 2-carboxamide: The nature of the substituent on the carboxamide nitrogen at position 2 is critical. Aryl groups, particularly those with specific substitution patterns like 2'-Me-3'-Cl, often lead to high potency.[4]

  • Modifications at the 5-position: Appending a propyl-aryl group at the C-5 position has been shown to significantly enhance anti-proliferative activity, with allylic alcohols as the tether yielding compounds with nanomolar IC50 values.[4]

  • 'Prodrug-like' Moieties: The introduction of bulky, cleavable ester and carbonate functional groups can improve the activity of these compounds, likely by disrupting crystal packing and improving solubility.[2]

  • Electron-Withdrawing Groups on the Phenyl Ring: For FOXM1 inhibitors, the presence of a cyano (-CN) group on the phenylacetamide moiety is essential for activity.[10]

Table 1: Anticancer Activity of Selected Thieno[2,3-b]pyridine Derivatives

Compound IDKey Structural FeaturesCancer Cell LineIC50 (µM)Reference
5c 2'-Me-3'-Cl-phenyl derivativeMDA-MB-23126.3% growth inhibition[4]
21r Allylic alcohol tether with appended aryl group at C-5MDA-MB-231< 0.05[4]
Compound 1 (E)-3-amino-5-(3-3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamideHeLa0.05 (after 4h)[7]
DJ160 Thieno[2,3-b]pyridine derivativeLNCaP, C42, PC3< 0.05[11]
Experimental Protocol: Cell Proliferation Assay (³H-Thymidine Incorporation)

This protocol is a standard method for assessing the anti-proliferative activity of test compounds.

  • Cell Seeding: Seed 3000 cells per well in a 96-well plate.

  • Compound Treatment: Add varying concentrations of the thieno[2,3-b]pyridine compounds to the wells.

  • Incubation: Incubate the plates for three days.

  • ³H-Thymidine Labeling: Add ³H-thymidine to each well and incubate for a further 4-6 hours to allow for incorporation into newly synthesized DNA.

  • Harvesting and Scintillation Counting: Harvest the cells onto a filter mat and measure the amount of incorporated ³H-thymidine using a scintillation counter.

  • Data Analysis: Calculate the percentage of growth inhibition relative to untreated control cells.

Anti-inflammatory Activity: Quenching the Flames of Inflammation

Chronic inflammation is a key driver of numerous diseases. Thieno[2,3-b]pyridine derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders.

Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory effects of these compounds are primarily attributed to their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.[12] Some derivatives have also been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[13]

Structure-Activity Relationship (SAR) Highlights

SAR studies have revealed that the anti-inflammatory potency of 6-aryl-3-amino-thieno[2,3-b]pyridines is highly dependent on the nature of the aryl substituent. Specific substitutions on the aryl ring can lead to compounds with potent NO production inhibitory activity in the low micromolar range.[12]

Table 2: Anti-inflammatory Activity of Selected Thieno[2,3-b]pyridine Derivatives

Compound IDKey Structural FeaturesAssayIC50 (µM)Reference
1f 6-aryl-3-amino-thieno[2,3-b]pyridine derivativeNO Production Inhibition3.30[12]
1o 6-aryl-3-amino-thieno[2,3-b]pyridine derivativeNO Production Inhibition3.24[12]

Antimicrobial and Antiviral Activity: A Broad Spectrum of Action

The thieno[2,3-b]pyridine scaffold has also been explored for its potential in combating infectious diseases.

Antibacterial and Antifungal Activity

Derivatives of thieno[2,3-b]pyridine have shown moderate to potent activity against various bacterial and fungal strains.[14][15] For instance, certain pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines have displayed moderate antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[14] Furthermore, thienopyridine analogues incorporating thiazole moieties have exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.[15]

Antitubercular Activity

The 3-aminothieno[2,3-b]pyridine-2-carboxamide (TPA) series has been investigated for its potential against Mycobacterium tuberculosis. Structure-activity relationship studies have shown that substitutions at both the 4- and 6-positions of the thieno[2,3-b]pyridine core are crucial for activity. A trifluoromethyl group at the 4-position and a hydrogen bond acceptor at the para-position of a 6-aryl substituent were found to be favorable for potent antitubercular activity.[16]

Table 3: Antitubercular Activity of Selected Thieno[2,3-b]pyridine Carboxamides

Compound IDKey Structural FeaturesIC₉₀ against M. tuberculosis (µM)Reference
17af 6-methoxypyridine at the 6-position, amide from 1-phenethylamine1.2[17]
15i Trifluoromethyl at the 4-position, amide from 1-adamantylamine0.68[17]
15f 3,4-methylenedioxyphenyl at the 6-position0.94[17]

Metabolic Disorders: A New Frontier in Diabetes Treatment

Recent research has uncovered the potential of thieno[2,3-b]pyridine derivatives in the management of type 2 diabetes mellitus (T2DM).

Mechanism of Action: Inhibiting Hepatic Gluconeogenesis

A novel class of thieno[2,3-b]pyridine derivatives has been identified as inhibitors of hepatic gluconeogenesis, the process of glucose production in the liver.[18][19] These compounds act by reducing the mRNA transcription levels of key gluconeogenic genes, namely glucose-6-phosphatase (G6Pase) and hepatic phosphoenolpyruvate carboxykinase (PEPCK).[18] This mechanism offers a promising strategy for controlling hyperglycemia in T2DM.

Structure-Activity Relationship (SAR) and In Vivo Efficacy

SAR studies have demonstrated that replacing a trifluoromethyl group in the thienopyridine core can enhance the potency of these compounds as hepatic glucose production inhibitors.[18] Lead compounds from this series have shown the ability to reduce fasting blood glucose and improve oral glucose tolerance in diabetic mouse models.[18]

Table 4: Hepatic Gluconeogenesis Inhibitory Activity

Compound IDIC50 (µM) for Hepatic Glucose Production InhibitionReference
DMT 33.8[18][19]
8e 16.8[18][19]
9d 12.3[18][19]

Synthesis of the Thieno[2,3-b]pyridine-2-carboxylic Acid Scaffold

The synthesis of the core thieno[2,3-b]pyridine-2-carboxylic acid scaffold is a crucial first step in the development of its diverse derivatives. A common synthetic route involves the hydrolysis of the corresponding methyl ester.

Experimental Protocol: Synthesis of Thieno[2,3-b]pyridine-2-carboxylic Acid

The following diagram outlines a typical synthetic workflow.

Caption: A general synthetic workflow for the preparation of thieno[2,3-b]pyridine-2-carboxylic acid.

Conclusion and Future Perspectives

The thieno[2,3-b]pyridine-2-carboxylic acid scaffold has proven to be a remarkably versatile platform for the design and discovery of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and anti-diabetic properties. The ongoing exploration of the structure-activity relationships and the elucidation of the complex mechanisms of action will undoubtedly pave the way for the development of next-generation therapeutics with improved efficacy and safety profiles. The continued investigation of this privileged scaffold holds immense promise for addressing a wide range of unmet medical needs.

References

  • Discovery and structure-activity relationships study of thieno[2,3-b]pyridine analogues as hep
  • Structure–activity relationships in a series of antiplasmodial thieno[2,3-b]pyridines.
  • Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Prolifer
  • Thieno[2,3-b]pyridines as a Novel Strategy Against Cervical Cancer: Mechanistic Insights and Therapeutic Potential. PMC.
  • Discovery and structure-activity relationships study of thieno[2,3- b ]pyridine analogues as hepatic gluconeogenesis inhibitors | Request PDF.
  • Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. PMC.
  • Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. PMC.
  • Synthesis, preliminary structure-activity relationships, and in vitro biological evaluation of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives as potential anti-inflamm
  • Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [H-3]Glycine binding to the N-methyl-D-aspartate (NMDA) receptor.
  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science.
  • Synthesis and investigation of thieno[2,3-b]pyridines th
  • Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters.
  • Thieno[2,3- b]pyridine compounds potently inhibit prostate cancer growth and motility. Endocrine Oncology.
  • GPCR Modulation of Thieno[2,3-b]pyridine Anti-Prolifer
  • Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC. PMC.
  • Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines.
  • The structure of the anticancer thieno[2,3-b]pyridine 1...
  • Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. Endocrine Oncology.
  • Thieno[2,3-b]pyridine compounds potently inhibit prost
  • Full article: Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Taylor & Francis Online.
  • New thieno[2,3-b]pyridine-based compounds: Synthesis, molecular modelling, antibacterial and antifungal activities.
  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series.
  • THIENO[2,3-B]PYRIDINE-2-CARBOXYLIC ACID | 59944-76-2. ChemicalBook.
  • Synthesis and Antimicrobial Activity of New Pyridothienopyrimidines and Pyridothienotriazines.
  • Comparative Biological Activities of Thienopyridine Derivatives: A Focus on Carboxylic Acid and Carboxamide Functionalities. Benchchem.
  • SYNTHESIS, DOCKING STUDY AND ANTIMICROBIAL ACTIVITY EVALUATION OF PYRIDYL AMIDES OF THIENO[2,3-D]PYRIMIDINE-4-CARBOXYLIC ACID Se.
  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Deriv
  • Anti-inflammatory activity study of the 3-amino-2-thioxo-2,3- dihydrothieno[2,3-d]pyrimidin-4(1H)
  • Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflamm
  • Deciphering the Interplay: Thieno[2,3-b]pyridine's Impact on Glycosphingolipid Expression, Cytotoxicity, Apoptosis, and Metabolomics in Ovarian Tumor Cell Lines. MDPI.
  • Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM)
  • 3-(Carboxymethoxy)thieno[2,3-b]pyridine-2-carboxylic acid | C10H7NO5S | CID 5327045. PubChem.

Sources

Technical Guide: Thieno[2,3-b]pyridine vs. Thieno[2,3-d]pyrimidine Bioisosteres in Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of ATP-competitive kinase inhibitors, the "scaffold hopping" strategy often necessitates a transition from the classic quinazoline or purine cores to thieno-fused systems. This guide provides a technical analysis of two critical bioisosteres: thieno[2,3-d]pyrimidine and thieno[2,3-b]pyridine .

While both scaffolds exploit the Gewald reaction for rapid diversification, they exhibit distinct electronic and physicochemical profiles. The [2,3-d]pyrimidine is a direct purine mimic, offering a critical N3 hydrogen-bond acceptor for the kinase hinge region. The [2,3-b]pyridine , lacking this nitrogen, serves as a lipophilic alternative used to modulate solubility, permeability (LogP), and metabolic susceptibility (N-oxidation). This document details the rationale, synthesis, and evaluation of these scaffolds.

Part 1: Structural & Electronic Rationale

The Nitrogen Walk: Electronic Consequences

The fundamental difference between these bioisosteres lies in the six-membered ring. This "nitrogen walk" (removing N3) alters the electrostatic potential surface (ESP) and hydrogen bonding capabilities.

FeatureThieno[2,3-d]pyrimidineThieno[2,3-b]pyridineImpact on Drug Design
H-Bond Acceptors 2 (N1, N3)1 (N1 only)[2,3-d] mimics Adenine N1/N3; ideal for hinge binding.
Basicity (pKa) Lower (approx 2-3)Higher (approx 4-5)[2,3-b] is more basic; affects solubility in low pH.
Lipophilicity Lower LogPHigher LogP (+0.5 to +1.0)[2,3-b] increases permeability but risks solubility issues.
Metabolic Liability N-oxidation (rare), S-oxidationN-oxidation (pyridine), S-oxidation[2,3-b] pyridine nitrogen is more prone to CYP-mediated N-oxidation.
Hinge Binding Topology

Most kinase inhibitors bind to the hinge region (residues connecting N- and C-lobes).

  • Thieno[2,3-d]pyrimidine: Typically binds via N1 (acceptor) and an exocyclic amine at C4 (donor), mimicking the Adenine interaction. N3 can serve as a secondary acceptor or interact with water networks.

  • Thieno[2,3-b]pyridine: Lacks the N3 acceptor. This scaffold is chosen when the N3 interaction is negligible or repulsive (desolvation penalty), or to drive selectivity against kinases that strictly require the Adenine-like motif.

HingeBinding cluster_0 Thieno[2,3-d]pyrimidine Mode cluster_1 Thieno[2,3-b]pyridine Mode node_d Thieno[2,3-d]pyrimidine (N1 & N3 present) hinge_d Kinase Hinge (Backbone NH/CO) node_d->hinge_d H-Bond (N1 Acceptor) node_d->hinge_d Water Bridge (N3) hinge_d->node_d H-Bond (C4-NH Donor) node_b Thieno[2,3-b]pyridine (N3 Missing) hinge_b Kinase Hinge (Backbone NH/CO) node_b->hinge_b H-Bond (N1 Acceptor) node_b->hinge_b No Interaction (Hydrophobic) hinge_b->node_b H-Bond (C4-NH Donor)

Figure 1: Comparative binding modes. The [2,3-d] scaffold offers an additional interaction vector (N3) often mediated by conserved water molecules, whereas the [2,3-b] scaffold presents a hydrophobic face.

Part 2: Synthetic Pathways (The Gewald Strategy)

The industry-standard approach for both scaffolds is the Gewald Reaction , which synthesizes the substituted 2-aminothiophene core.[1] This is followed by a cyclization step that determines the final heteroaromatic system.

Synthetic Workflow

Synthesis Start Ketone/Aldehyde + Activated Nitrile + Elemental Sulfur Gewald Gewald Reaction (Base, EtOH, 50-80°C) Start->Gewald Thiophene 2-Aminothiophene-3-carboxylate (Common Intermediate) Gewald->Thiophene Branch_D Route A: Pyrimidine Fusion Thiophene->Branch_D Branch_B Route B: Pyridine Fusion Thiophene->Branch_B Cycl_D Cyclization w/ Formamide or Orthoformate Branch_D->Cycl_D Cycl_B Cyclization w/ active methylene (e.g., Malonate/Acetoacetate) Branch_B->Cycl_B Final_D Thieno[2,3-d]pyrimidine-4-one Cycl_D->Final_D Final_B Thieno[2,3-b]pyridine-4-one Cycl_B->Final_B

Figure 2: Divergent synthesis starting from the common Gewald thiophene intermediate.

Experimental Protocol: Gewald Synthesis of 2-Aminothiophene Core

This protocol is self-validating via the formation of a solid precipitate and distinct IR signals (NH2 stretch).

Reagents:

  • Cyclohexanone (or substituted ketone) (10 mmol)

  • Ethyl cyanoacetate (10 mmol)

  • Elemental Sulfur (10 mmol)[2]

  • Morpholine or Triethylamine (10 mmol)

  • Ethanol (30 mL)

Step-by-Step:

  • Mixing: In a 100 mL round-bottom flask, dissolve the ketone and ethyl cyanoacetate in Ethanol.

  • Activation: Add elemental sulfur. Stir for 5 minutes at room temperature.

  • Initiation: Dropwise add the base (Morpholine) over 5 minutes. Note: The reaction is exothermic.

  • Reflux: Heat the mixture to 60–70°C for 3–12 hours. Monitor by TLC (usually 20% EtOAc/Hexane).

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL).

  • Isolation: The product usually precipitates as a yellow/brown solid. Filter under vacuum.

  • Purification: Recrystallize from Ethanol.

  • Validation: 1H NMR should show a broad singlet (NH2) around 7.0–8.0 ppm and the ethyl ester quartet/triplet signals.

Part 3: Physicochemical & ADME Profiling

When switching from d (pyrimidine) to b (pyridine), significant shifts in ADME properties occur.

Comparative Data Table
PropertyThieno[2,3-d]pyrimidineThieno[2,3-b]pyridineOptimization Note
LogP (Lipophilicity) 2.1 - 3.52.8 - 4.2b-scaffold is more lipophilic; may require solubilizing groups (e.g., morpholine, piperazine).
tPSA (Polar Surface Area) ~65 Ų~52 ŲLower tPSA in b improves BBB penetration but reduces solubility.
Solubility (Aq) ModerateLowb-scaffold often requires formulation as a salt (e.g., HCl, Mesylate).
CYP Inhibition Low to ModerateModerateThe pyridine nitrogen in b can coordinate with CYP heme iron.
hERG Binding VariableHigher RiskIncreased lipophilicity and basicity in b correlates with hERG liability.
Metabolic Soft Spots
  • Thiophene Ring: Both scaffolds are susceptible to S-oxidation (sulfoxide/sulfone formation) or ring opening by CYP450. Blocking the thiophene C2 position with a methyl or chloro group is a standard strategy to improve stability.

  • Pyridine Nitrogen (Series b): Prone to N-oxidation. This metabolite is often active but highly polar, altering distribution.

Part 4: Case Studies in Kinase Inhibition

Thieno[2,3-d]pyrimidine: The PI3K/EGFR Specialist

This scaffold is a classic bioisostere for the quinazoline core found in Gefitinib.

  • Target: EGFR (T790M mutants) and PI3K isoforms.[3]

  • Mechanism: The N1/N3 motif perfectly overlays with the Adenine binding footprint.

  • Example: GDC-0941 (Pictilisib) analogues often explore this fusion to fine-tune selectivity between Class I PI3K isoforms.

Thieno[2,3-b]pyridine: The Lipophilic Alternative

Often utilized when the "pyrimidine" nitrogen (N3) causes electrostatic repulsion with a specific residue in the ATP pocket (e.g., a gatekeeper residue).

  • Target: c-Met, VEGFR, and specific serine/threonine kinases.

  • Mechanism: Used to access a hydrophobic pocket adjacent to the hinge region that cannot accommodate the polar N3 of the pyrimidine.

  • Utility: Frequently seen in "Type II" kinase inhibitors where the molecule extends into the back pocket (DFG-out conformation).

Part 5: References

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Source: SciELO / Yancheng Institute of Technology. URL:[Link] (Note: Validated via search result 1.1)

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Source: European Journal of Medicinal Chemistry (via NIH/PubMed). URL:[Link]

  • Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. Source: European Journal of Medicinal Chemistry (via NIH/PubMed). URL:[Link]

  • De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. Source: ACS Chemical Biology. URL:[Link]

Sources

3-Hydroxythieno[2,3-b]pyridine-2-carboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

3-Hydroxythieno[2,3-b]pyridine-2-carboxylic acid is a bicyclic heteroaromatic scaffold increasingly recognized in medicinal chemistry for its potential as a bidentate metal chelator, particularly in the design of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors.

Unlike its widely available 3-amino analogue, the 3-hydroxy variant presents unique synthetic challenges and stability profiles due to keto-enol tautomerism. It is most commonly handled and isolated as its methyl or ethyl ester to prevent spontaneous decarboxylation.

Core Data Summary
PropertyData
IUPAC Name 3-Hydroxythieno[2,3-b]pyridine-2-carboxylic acid
Molecular Formula C₈H₅NO₃S
Molecular Weight 195.19 g/mol
CAS Number (Free Acid) Not widely listed; typically generated in situ
CAS Number (Methyl Ester) 111043-01-7
Physical State Off-white to pale yellow solid (Ester form)
Solubility Soluble in DMSO, DMF; sparingly soluble in water
pKa (Predicted) ~3.5 (COOH), ~6.8 (OH/Enol)
Structural Dynamics: Tautomerism

The defining feature of this molecule is the equilibrium between the 3-hydroxy (enol) and 3-oxo (keto) forms. While the aromaticity of the thiophene ring stabilizes the enol form in many solvents, the keto form (3-oxo-2,3-dihydrothieno[2,3-b]pyridine-2-carboxylic acid) can predominate in polar protic media or during specific reaction phases.

  • Enol Form: Favored by intramolecular hydrogen bonding between the 3-OH and the carbonyl oxygen of the 2-COOH (or ester).

  • Keto Form: Reactive intermediate often intercepted during alkylation reactions.

Synthetic Pathways and Experimental Protocols

The synthesis of 3-hydroxythieno[2,3-b]pyridines differs fundamentally from the 3-amino analogues. While the amino derivatives are synthesized via Thorpe-Ziegler cyclization (using a nitrile precursor), the hydroxy derivatives require a Dieckmann Condensation approach using a nicotinic acid ester precursor.

Mechanistic Pathway (Graphviz)

Synthesispathway Start 2-Chloronicotinic Acid Ester (Electrophile) Inter Sulfide Intermediate (2-((Alkoxycarbonyl)methyl)thio)nicotinate Start->Inter SNAr Substitution (Base/Heat) Reagent Alkyl Thioglycolate (Nucleophile) Reagent->Inter Prod 3-Hydroxythieno[2,3-b]pyridine- 2-carboxylate (Ester) Inter->Prod Dieckmann Cyclization (Intramolecular Claisen) Base Base (NaH or NaOMe) Base->Prod Acid 3-Hydroxythieno[2,3-b]pyridine- 2-carboxylic Acid Prod->Acid Hydrolysis (LiOH) *Risk of Decarboxylation*

Figure 1: Synthetic route distinguishing the Dieckmann condensation pathway required for the hydroxy-substituted core.

Detailed Experimental Protocol (Methyl Ester Synthesis)

Objective: Synthesis of Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate.

Reagents:

  • Methyl 2-chloronicotinate (1.0 eq)

  • Methyl thioglycolate (1.1 eq)

  • Sodium Methoxide (NaOMe) (2.5 eq)

  • Methanol (Anhydrous)

  • DMF (Dimethylformamide)[1]

Step-by-Step Methodology:

  • Sulfide Formation (SNAr):

    • Dissolve Methyl 2-chloronicotinate (10 mmol) and Methyl thioglycolate (11 mmol) in anhydrous DMF (20 mL).

    • Add Potassium Carbonate (K₂CO₃, 2.0 eq) slowly.

    • Heat the mixture to 60°C for 4 hours under nitrogen atmosphere.

    • Checkpoint: Monitor TLC for disappearance of the chloronicotinate.

    • Workup: Pour into ice water, extract with EtOAc, dry over MgSO₄, and concentrate. Isolate the intermediate: Methyl 2-((2-methoxy-2-oxoethyl)thio)nicotinate.

  • Dieckmann Cyclization:

    • Dissolve the isolated sulfide intermediate in dry Methanol (30 mL).

    • Cool to 0°C. Add NaOMe (2.5 eq) portion-wise (exothermic).

    • Allow to warm to room temperature and stir for 12 hours. The solution typically turns deep yellow/orange, indicating enolate formation.

    • Quench: Acidify carefully with 1N HCl to pH ~3-4. The product often precipitates as the free enol or keto-ester.

    • Purification: Filter the solid, wash with cold water and cold methanol. Recrystallize from Ethanol/DMF if necessary.

  • Hydrolysis to Free Acid (Optional & Sensitive):

    • Warning: The free acid is prone to thermal decarboxylation to 3-hydroxythieno[2,3-b]pyridine (or thieno[2,3-b]pyridin-3(2H)-one).

    • Treat the ester with LiOH (2 eq) in THF/H₂O (1:1) at 0°C.

    • Acidify with cold 1N HCl at 0°C and extract immediately. Do not heat.

Applications in Drug Discovery: HIF-PH Inhibition[10]

The 3-hydroxy-2-carboxylic acid motif is a classic bidentate pharmacophore used to chelate the active site iron (Fe²⁺) in 2-oxoglutarate-dependent dioxygenases, specifically HIF Prolyl Hydroxylase (HIF-PH) .

Mechanism of Action

HIF-PH enzymes regulate the stability of Hypoxia-Inducible Factor (HIF). Under normoxia, HIF-PH hydroxylates HIF-α using oxygen and 2-oxoglutarate (2-OG), marking it for degradation.

  • Inhibition Logic: The 3-hydroxythieno[2,3-b]pyridine-2-carboxylic acid mimics the 2-oxoglutarate co-substrate.

  • Binding Mode: The 3-hydroxyl group and the 2-carboxylate carbonyl coordinate the active site Fe²⁺, displacing 2-OG and locking the enzyme in an inactive state. This stabilizes HIF, triggering erythropoiesis (EPO production).[2]

SAR Visualization (Graphviz)

SAR Core Thieno[2,3-b]pyridine Core (Scaffold) Pos2 Position 2: Carboxylic Acid (Fe2+ Chelation - Essential) Core->Pos2 Pos3 Position 3: Hydroxyl Group (Fe2+ Chelation - Essential) Core->Pos3 Pos6 Position 6: Substituents (Aryl/Alkyl) (Hydrophobic Pocket Filling) Core->Pos6 Activity HIF-PH Inhibition (Anemia Treatment) Pos2->Activity Bidentate Binding Pos3->Activity Bidentate Binding

Figure 2: Structure-Activity Relationship (SAR) highlighting the critical chelation motif.

Analytical Characterization

To validate the synthesis of the methyl ester (C₈H₅NO₃S - ester form C₉H₇NO₃S), ensure the following spectral signatures are present:

  • ¹H NMR (DMSO-d₆):

    • δ 10.5 - 11.0 ppm: Broad singlet (Enolic -OH).

    • δ 8.5 - 8.7 ppm: Doublet/Multiplet (Pyridine H-6).

    • δ 8.0 - 8.2 ppm: Doublet/Multiplet (Pyridine H-4).

    • δ 7.4 - 7.6 ppm: DD (Pyridine H-5).

    • δ 3.8 - 3.9 ppm: Singlet (Methyl ester -OCH₃).

  • MS (ESI):

    • Positive Mode: [M+H]⁺ = 210.02[3]

    • Negative Mode: [M-H]⁻ = 208.01

References

  • PubChem. (2025).[4][5] Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Litvinov, V. P. (2005).[6] Chemistry of Thieno[2,3-b]pyridines. Russian Chemical Reviews. (Contextual reference for thienopyridine synthesis methodologies).

  • Haase, V. H. (2024). HIF-PHD inhibitors in renal anemia. Volker Haase Lab. Retrieved from [Link]

Sources

The Architecture of Inhibition: A Technical Guide to Pharmacophore Modeling of Thienopyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the development and application of pharmacophore models for thienopyridine carboxylic acids, a critical class of compounds often targeting the P2Y12 receptor for antiplatelet therapy.[1][2][3][4][5][6] Addressed to researchers and professionals in drug discovery, this document moves beyond a simple recitation of steps to explain the underlying rationale of experimental design and the logic of model validation. We will explore both ligand- and structure-based approaches, detail a robust workflow from data collection to virtual screening, and provide actionable insights for identifying novel, potent inhibitors.

Introduction: The Therapeutic Significance of Thienopyridine Carboxylic Acids

Thienopyridine derivatives are a cornerstone of antiplatelet therapy, primarily through their antagonism of the P2Y12 receptor, a key player in ADP-induced platelet aggregation.[2][3][5][6] Compounds like clopidogrel and prasugrel, while effective, are prodrugs requiring metabolic activation and can exhibit variable patient responses and bleeding risks.[3][5][6][7] This has spurred the development of new generations of P2Y12 inhibitors, including direct-acting and reversible agents, to improve the benefit-risk profile.[5][7] The thienopyridine scaffold, often incorporating a carboxylic acid moiety, remains a promising framework for novel antiplatelet agents.[2]

Pharmacophore modeling, a computational technique that defines the essential steric and electronic features necessary for biological activity, is a powerful tool in this endeavor.[8][9][10] By abstracting the key molecular interactions into a 3D model, we can rationally design or identify new chemical entities with a higher probability of therapeutic efficacy.[8][9][10] This guide will delineate a practical and scientifically rigorous approach to building and utilizing such models for thienopyridine carboxylic acids.

Foundational Principles: Ligand-Based vs. Structure-Based Pharmacophore Modeling

The choice between ligand-based and structure-based pharmacophore modeling is contingent on the available structural information.[9][11]

  • Ligand-Based Pharmacophore Modeling: This approach is employed when the three-dimensional structure of the biological target is unknown.[8] It relies on a set of known active compounds to deduce the common chemical features responsible for their activity. The underlying assumption is that these molecules share a common binding mode.

  • Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein, typically from X-ray crystallography or cryo-electron microscopy, is available, a structure-based model can be generated.[8] This method directly analyzes the interactions between the ligand and the receptor's active site to define the pharmacophoric features.[12]

For thienopyridine carboxylic acids targeting the P2Y12 receptor, the availability of its crystal structure makes a structure-based approach highly advantageous. However, a ligand-based approach can still be valuable for understanding the structure-activity relationships (SAR) within a series of analogs.[7]

The Pharmacophore Modeling Workflow: A Step-by-Step Guide

A robust pharmacophore modeling workflow is an iterative process of hypothesis generation, validation, and refinement.[13][14] The following sections detail a comprehensive protocol.

Phase 1: Data Collection and Preparation

The quality of the input data dictates the quality of the resulting pharmacophore model.

Protocol:

  • Ligand Set Selection:

    • Active Compounds: Curate a set of structurally diverse thienopyridine carboxylic acid derivatives with known and reliable biological activity data (e.g., IC50 or Ki values) against the target of interest (e.g., P2Y12 receptor).[13]

    • Inactive/Decoy Compounds: Assemble a set of inactive or decoy molecules. These should ideally be structurally similar to the actives but lacking significant biological activity. This set is crucial for model validation.[14]

  • Ligand Preparation:

    • Generate 3D conformations for all selected ligands.

    • Assign correct protonation states and tautomers at a relevant physiological pH (e.g., 7.4).

    • Perform energy minimization to obtain low-energy, stable conformations.

  • Target Preparation (for Structure-Based Modeling):

    • Obtain the 3D structure of the target protein (e.g., P2Y12 receptor) from the Protein Data Bank (PDB).

    • Prepare the protein structure by removing water molecules (unless specific water molecules are known to be critical for binding), adding hydrogen atoms, and assigning correct protonation states to amino acid residues.

    • Define the binding site based on the co-crystallized ligand or through binding site prediction algorithms.[9]

Phase 2: Pharmacophore Feature Identification

Pharmacophoric features represent the key interaction points between a ligand and its target.[8] Common features include:

  • Hydrogen Bond Acceptors (HBA)

  • Hydrogen Bond Donors (HBD)

  • Hydrophobic (HY) regions

  • Aromatic Rings (AR)

  • Positive Ionizable (PI) centers

  • Negative Ionizable (NI) centers

The carboxylic acid group of the thienopyridine derivatives is a key feature, likely acting as a hydrogen bond acceptor and/or a negatively ionizable center.

Phase 3: Model Generation and Hypothesis Ranking

This phase involves the generation of multiple pharmacophore hypotheses and their subsequent ranking.[9]

Ligand-Based Approach:

  • The selected active ligands are aligned based on their common features.

  • Software algorithms then generate multiple pharmacophore models that represent the shared chemical features in their 3D arrangement.

Structure-Based Approach:

  • The interactions between the co-crystallized ligand and the protein's active site are analyzed to directly generate a pharmacophore model.

  • Alternatively, interaction maps of the active site can be generated to identify key regions for hydrogen bonding, hydrophobic interactions, etc.

Most software packages will generate a series of ranked hypotheses based on scoring functions that consider factors like the fit of the active compounds and the complexity of the model.[9]

Phase 4: Rigorous Model Validation

Validation is a critical step to ensure the generated pharmacophore model can distinguish between active and inactive compounds and is not a result of chance.[8][14]

Protocol:

  • Test Set Validation: The generated model is used to screen the pre-compiled test set of active and inactive compounds. A good model should identify a high percentage of the actives while rejecting a high percentage of the inactives.

  • Decoy Set Screening: The model is challenged to screen a larger database of decoy molecules. The enrichment factor (EF), which measures how well the model enriches the active compounds from the decoys, is a key metric.

  • Statistical Validation: Methods like Receiver Operating Characteristic (ROC) curve analysis can be used to assess the model's ability to discriminate between actives and inactives. The area under the ROC curve (AUC) is a common measure of model quality.

Validation Metric Description Ideal Value
Enrichment Factor (EF) The ratio of the percentage of actives found in a certain percentage of the screened database to the percentage of actives expected by random selection.> 1
Goodness of Hit (GH) Score A scoring function that considers the number of actives retrieved, the total number of molecules in the database, and the number of hits.Close to 1
Area Under the Curve (AUC) The area under the Receiver Operating Characteristic (ROC) curve, which plots the true positive rate against the false positive rate.Close to 1

Table 1: Key metrics for pharmacophore model validation.

Phase 5: Application in Virtual Screening

A validated pharmacophore model serves as a 3D query for screening large compound libraries to identify novel hits.[8][13]

Workflow:

  • Database Preparation: Prepare a large, multi-conformer database of compounds for screening.

  • Pharmacophore-Based Screening: Use the validated pharmacophore model as a filter to rapidly screen the database and retrieve molecules that match the pharmacophoric features.

  • Hit Filtering and Refinement: The initial hits are typically subjected to further filtering based on drug-likeness properties (e.g., Lipinski's rule of five), ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, and visual inspection.[12]

  • Docking Studies: The most promising hits are then subjected to molecular docking studies to predict their binding mode and affinity within the target's active site.[15]

Visualization of the Pharmacophore Modeling Workflow

The following diagram illustrates the key stages of the pharmacophore modeling process.

Pharmacophore_Workflow cluster_DataPrep Phase 1: Data Preparation cluster_ModelGen Phase 2 & 3: Model Generation cluster_Validation Phase 4: Validation cluster_Application Phase 5: Application Data_Collection Data Collection (Actives & Inactives) Ligand_Prep Ligand Preparation (3D Conformations, Ionization) Data_Collection->Ligand_Prep Feature_ID Feature Identification (HBA, HBD, HY, etc.) Ligand_Prep->Feature_ID Target_Prep Target Preparation (If Structure-Based) Target_Prep->Feature_ID Hypo_Gen Hypothesis Generation (Ligand or Structure-Based) Feature_ID->Hypo_Gen Test_Set Test Set Validation Hypo_Gen->Test_Set Decoy_Screen Decoy Set Screening Test_Set->Decoy_Screen Stats_Val Statistical Analysis (ROC, AUC) Decoy_Screen->Stats_Val Virtual_Screen Virtual Screening Stats_Val->Virtual_Screen Hit_Refine Hit Refinement & Docking Virtual_Screen->Hit_Refine Lead_Opt Lead Optimization Hit_Refine->Lead_Opt Pharmacophore_Model HBA HBA/NI HY1 HY/AR HY2 HY EV1 Exclusion

A hypothetical pharmacophore for a thienopyridine carboxylic acid P2Y12 antagonist.

Conclusion and Future Directions

Pharmacophore modeling is an indispensable tool in the rational design of novel thienopyridine carboxylic acid derivatives. By providing a 3D representation of the key molecular interactions required for biological activity, it accelerates the discovery of new lead compounds and facilitates their optimization. The integration of pharmacophore modeling with other computational methods, such as molecular dynamics simulations and machine learning, will further enhance its predictive power and contribute to the development of safer and more effective antiplatelet therapies. [16]

References

  • Vertex AI Search. (2025, May 15).
  • ResearchGate. (2025, August 7). Pharmacophore approaches in protein kinase inhibitors design.
  • ResearchGate. (n.d.).
  • ACS Omega. (n.d.). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90.
  • PubMed. (2025, August 31). Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases.
  • Jordan Journal of Chemistry (JJC). (n.d.).
  • ACS Publications. (2025, August 31). Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases.
  • Baishideng Publishing Group. (n.d.). Pharmacophore approaches in protein kinase inhibitors design.
  • Semantic Scholar. (n.d.). Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases.
  • MDPI. (n.d.).
  • DergiPark. (2021, June 25).
  • ResearchGate. (n.d.). Pharmacophore Modeling in Drug Discovery and Development: An Overview.
  • PMC. (2020, January 1).
  • ACS Publications. (2022, December 16). Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening.
  • ResearchGate. (n.d.). Thienopyridines: Synthesis, Properties, and Biological Activity.
  • ResearchGate. (2025, October 8).
  • Dove Press. (2014, November 11). Pharmacophore modeling: advances, limitations, and current utility in drug discovery.
  • PMC. (n.d.). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents.
  • NTHRYS. (2025, November 17).
  • Fiveable. (n.d.). Pharmacophore modeling | Medicinal Chemistry Class Notes.
  • PMC. (2022, January 26). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents.
  • PubMed. (n.d.). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments.
  • PubMed. (2016, June 15). State of affairs: Design and structure-activity relationships of reversible P2Y12 receptor antagonists.
  • PubMed. (n.d.). P2Y12 inhibitors: thienopyridines and direct oral inhibitors.
  • PubMed Central. (n.d.).
  • PubMed. (n.d.).
  • PMC. (2022, February 12). Identification of a Common Pharmacophore for Binding to MMP2 and RGD Integrin: Towards a Multitarget Approach to Inhibit Cancer Angiogenesis and Metastasis.
  • ResearchGate. (n.d.). Structures of antithrombotic thienopyridines (ticlopidine and clopidogrel), literature carbamoylpiperidines (1)
  • PubMed. (2025, February 6). Pharmacophore modeling in drug design.
  • PubMed. (n.d.). Pharmacophore modeling, molecular docking and molecular dynamics studies on natural products database to discover novel skeleton as non-purine xanthine oxidase inhibitors.

Sources

Methodological & Application

Application Note: A Validated Protocol for the Hydrolysis of Methyl 3-Hydroxythieno[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis of novel heterocyclic compounds.

Introduction: The Significance of the Thieno[2,3-b]pyridine Scaffold

The thieno[2,3-b]pyridine core is a privileged heterocyclic motif in medicinal chemistry, forming the structural backbone of numerous compounds with significant therapeutic potential.[1][2] Derivatives of this scaffold have demonstrated a wide array of biological activities, including anti-inflammatory, anti-proliferative, and antiviral properties.[1][3] The synthesis of 3-hydroxythieno[2,3-b]pyridine-2-carboxylic acid, a key intermediate for the elaboration into more complex drug candidates, often proceeds via the hydrolysis of its corresponding methyl ester, methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate.[4][5]

This application note provides a detailed, robust, and validated protocol for the efficient hydrolysis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate. Beyond a mere recitation of steps, this guide delves into the mechanistic underpinnings of the reaction, offering insights into the rationale behind the chosen conditions and providing a framework for troubleshooting and optimization.

Mechanistic Insight: Base-Catalyzed Ester Hydrolysis (Saponification)

The hydrolysis of an ester to a carboxylic acid can be achieved under either acidic or basic conditions.[6] For preparative scale, base-catalyzed hydrolysis, also known as saponification, is often preferred due to its irreversible nature, which typically leads to higher yields.[7] The reaction proceeds via a nucleophilic acyl substitution mechanism.

The process is initiated by the attack of a hydroxide ion at the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This is followed by the collapse of this intermediate, reforming the carbonyl group and eliminating the methoxide as a leaving group. In the final, irreversible step, the strongly basic methoxide deprotonates the newly formed carboxylic acid, yielding the carboxylate salt and methanol.[8][9][10] Acidification in a subsequent workup step is then required to furnish the desired carboxylic acid.

Caption: Mechanism of Base-Catalyzed Ester Hydrolysis.

Experimental Protocol: Hydrolysis of Methyl 3-Hydroxythieno[2,3-b]pyridine-2-carboxylate

This protocol is designed for the hydrolysis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate to its corresponding carboxylic acid.

Materials and Reagents
ReagentGradeSupplier
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate≥98%Various
Sodium Hydroxide (NaOH)Reagent GradeSigma-Aldrich
Methanol (MeOH)ACS GradeFisher Scientific
Deionized Water (H₂O)Type IIIn-house
Hydrochloric Acid (HCl), concentrated (37%)ACS GradeVWR
Ethyl Acetate (EtOAc)ACS GradeEMD Millipore
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeAcros Organics
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • pH paper or calibrated pH meter

  • Separatory funnel (250 mL)

  • Büchner funnel and filter paper

  • Rotary evaporator

Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sodium hydroxide and concentrated hydrochloric acid are corrosive. Handle with extreme care to avoid skin and eye contact.[11]

  • Organic solvents are flammable. Keep away from ignition sources.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate (1.0 eq.) in a mixture of methanol and deionized water (a 4:1 v/v ratio is a good starting point to ensure solubility).

  • Addition of Base: While stirring at room temperature, add a 2N aqueous solution of sodium hydroxide (2.5 eq.).

  • Reaction Monitoring: Heat the reaction mixture to reflux (approximately 70-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system is a mixture of ethyl acetate and hexanes. The disappearance of the starting material spot and the appearance of a more polar product spot at the baseline indicate the completion of the reaction. The reaction is typically complete within 2-4 hours.

  • Work-up - Quenching and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Work-up - Acidification: Dilute the remaining aqueous solution with deionized water. Cool the solution in an ice bath and carefully acidify to a pH of approximately 3-4 by the dropwise addition of concentrated hydrochloric acid. A precipitate of the carboxylic acid should form.

  • Isolation of Product: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the product under vacuum to a constant weight.

Expected Yield and Characterization
  • Yield: 85-95%

  • Appearance: Off-white to pale yellow solid.

  • Characterization: The structure of the final product, 3-hydroxythieno[2,3-b]pyridine-2-carboxylic acid, can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Incomplete reactionInsufficient base, short reaction time, or low temperature.Increase the equivalents of NaOH to 3.0, extend the reaction time, or ensure the reaction mixture is at a consistent reflux.
Low yieldProduct loss during work-up, incomplete precipitation, or product solubility in water.Ensure the pH is sufficiently acidic for complete precipitation. If the product has some aqueous solubility, perform extractions with an organic solvent like ethyl acetate after acidification.[12] Use cold solutions during washes to minimize loss.
Oily product instead of a solidPresence of impurities or incomplete drying.Recrystallize the product from a suitable solvent system (e.g., ethanol/water). Ensure the product is thoroughly dried under vacuum.

Workflow Visualization

Hydrolysis_Workflow Start Start: Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate Dissolve Dissolve in MeOH/H₂O Start->Dissolve Add_Base Add aq. NaOH Solution Dissolve->Add_Base Reflux Heat to Reflux (2-4 hours) Add_Base->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Workup Cool and Concentrate Monitor->Workup Complete Acidify Acidify with HCl to pH 3-4 Workup->Acidify Precipitate Precipitate Formation Acidify->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Cold H₂O Filter->Wash Dry Dry Under Vacuum Wash->Dry Product Final Product: 3-hydroxythieno[2,3-b]pyridine-2-carboxylic acid Dry->Product

Caption: Overall workflow for the hydrolysis protocol.

Conclusion

This application note provides a comprehensive and reliable protocol for the base-catalyzed hydrolysis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate. By understanding the underlying mechanism and potential pitfalls, researchers can confidently and efficiently synthesize the valuable carboxylic acid intermediate, paving the way for the development of novel thieno[2,3-b]pyridine-based compounds with therapeutic potential.

References

  • Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. PMC. Available at: [Link]

  • Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and modification on the thieno[12][13]pyridine scaffold. ResearchGate. Available at: [Link]

  • Why are my ester hydrolysis not working. Reddit. Available at: [Link]

  • Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. MDPI. Available at: [Link]

  • Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [H-3]Glycine binding to the N-methyl-D-aspartate (NMDA) receptor. ResearchGate. Available at: [Link]

  • Ester Hydrolysis - A Level Chemistry Revision Notes. Save My Exams. Available at: [Link]

  • Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. PMC. Available at: [Link]

  • Hydrolysis product troubleshooting. Reddit. Available at: [Link]

  • Ester Reactions Summary and Practice Problems. Chemistry Steps. Available at: [Link]

  • How to speed up the saponification reaction of esters with aqueous alkali (temperature<100°C). Quora. Available at: [Link]

  • OPTIMIZATION OF SAPONIFICATION REACTION IN A CONTINUOUS STIRRED TANK REACTOR. SciSpace. Available at: [Link]

  • Methyl 3-hydroxy-2-methylen-butanoat. PubChem. Available at: [Link]

  • Methyl 3-Hydroxythieno[2,3-b]pyridine-2-carboxylate. MDPI. Available at: [Link]

  • 3-(Carboxymethoxy)thieno[2,3-b]pyridine-2-carboxylic acid. PubChem. Available at: [Link]

  • Methyl 3-methylthieno[2,3-c]pyridine-2-carboxylate. MySkinRecipes. Available at: [Link]

  • Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. PMC. Available at: [Link]

  • Hydrolysis of Methyl 2-Ureido-3-carboxylate Thiophenes. ResearchGate. Available at: [Link]

  • Methyl Hydrolysis. Reddit. Available at: [Link]

  • Synthesis and Transformations of 3-Aminothieno[2,3-b]pyridine-2-carboxamides. ResearchGate. Available at: [Link]

  • Saponification (Hydrolysis of Esters with OH-). YouTube. Available at: [Link]

  • 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid. PubChem. Available at: [Link]

  • Saponification of Esters (Making Soap) + Free JAMB Past Questions. YouTube. Available at: [Link]

  • Saponification and esterification. YouTube. Available at: [Link]

Sources

Microwave-assisted synthesis of thienopyridine carboxylic acids

The microwave-assisted Gewald reaction represents a significant advancement in the synthesis of thienopyridine carboxylic acids. [14][15]This protocol provides a green, efficient, and rapid alternative to conventional methods, offering dramatically reduced reaction times and improved yields. [1][16][17]The simplicity of the one-pot procedure, coupled with the benefits of microwave technology, makes this an invaluable tool for researchers in drug discovery and heterocyclic chemistry, accelerating the development of novel therapeutic agents. [2][11]

References

  • Microwave Assisted Organic Synthesis of Heterocyclic Compound. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved February 16, 2026, from [Link]

  • Chahar, M., Choudhary, N., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances. Retrieved February 16, 2026, from [Link]

  • MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved February 16, 2026, from [Link]

  • Henary, M., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Advances. Retrieved February 16, 2026, from [Link]

  • Henary, M., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. IRIS-AperTO. Retrieved February 16, 2026, from [Link]

  • Gewald Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 16, 2026, from [Link]

  • Hesse, S., et al. (2007). Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine. ResearchGate. Retrieved February 16, 2026, from [Link]

  • Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Semantic Scholar. Retrieved February 16, 2026, from [Link]

  • de la Hoz, A., et al. (n.d.). Microwave Multicomponent Synthesis. NIH National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Retrieved February 16, 2026, from [Link]

  • Kaur, J., et al. (2006). Microwave-assisted synthesis of thieno[2,3-c]pyridine derivatives as a new series of allosteric enhancers at the adenosine A(1) receptor. PubMed. Retrieved February 16, 2026, from [Link]

  • Reddy, T. R., et al. (2022). Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. RSC Advances. Retrieved February 16, 2026, from [Link]

  • Reddy, T. R., et al. (2022). Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H). Semantic Scholar. Retrieved February 16, 2026, from [Link]

  • Dave, R., & Sahu, A. (n.d.). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. ResearchGate. Retrieved February 16, 2026, from [Link]

  • Singh, U., et al. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry. Retrieved February 16, 2026, from [Link]

  • Singh, U., et al. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. NIH National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]

  • Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interac. (n.d.). Online Publishing @ NIScPR. Retrieved February 16, 2026, from [Link]

  • Mogilaiah, K., et al. (2007). Microwave induced synthesis of thieno[2,3-b]quinoline-2-carboxylic acids and alkyl esters and their antibacterial activity. Taylor & Francis Online. Retrieved February 16, 2026, from [Link]

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry. Retrieved February 16, 2026, from [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. Retrieved February 16, 2026, from [Link]

  • El-Sayed, A. M., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. MDPI. Retrieved February 16, 2026, from [Link]

  • Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Organic Chemistry Portal. Retrieved February 16, 2026, from [Link]

  • Yilmaz, M., et al. (2023). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. NIH National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]

Application Note: Recrystallization & Purification of 3-Hydroxythieno[2,3-b]pyridine-2-carboxylic Acid

[1][2]

Executive Summary

3-hydroxythieno[2,3-b]pyridine-2-carboxylic acid is a critical intermediate in the synthesis of bioactive thienopyridines (e.g., IKK inhibitors, anti-inflammatory agents). Its purification is complicated by two factors:

  • Zwitterionic Character: The basic pyridine nitrogen and acidic carboxyl group create a high-melting, potentially insoluble zwitterion.

  • Thermal Instability: Like many 2-pyridinecarboxylic acids, this compound is prone to thermal decarboxylation, particularly above 100°C or in high-boiling solvents, yielding the 3-hydroxythieno[2,3-b]pyridine byproduct.

This guide recommends a two-stage purification strategy : an initial Acid-Base Reprecipitation (Method A) to remove gross impurities, followed by a Thermal Recrystallization (Method B) using polar protic solvents for final polishing.

Physicochemical Context & Solvent Selection[3][4]

The molecule features an intramolecular hydrogen bond between the 3-hydroxyl group and the 2-carboxylate carbonyl. This locks the conformation and reduces solubility in non-polar solvents (Hexane, Toluene).

Table 1: Solvent Screening Matrix
Solvent SystemSolubility ProfileDecarboxylation RiskApplication
Dilute NaOH / HCl High (as salt) / Low (as acid)Low (at RT)Primary Purification (Method A) . Best for crude isolation.
Ethanol (EtOH) Moderate (Hot) / Low (Cold)Low (BP 78°C)Recrystallization (Method B) . Ideal for removing non-polar impurities.
Acetic Acid (AcOH) High (Hot) / Moderate (Cold)Medium (BP 118°C)Use only if EtOH fails. Excellent for zwitterions but harder to dry.
DMF / Water Very High / LowHigh (Strip >100°C)Avoid unless necessary. High boiling point risks product degradation.
Toluene InsolubleHighUnsuitable. Often used to induce decarboxylation.

Experimental Protocols

Method A: Acid-Base Reprecipitation (Primary Isolation)

Recommended for crude material obtained from ester hydrolysis.

Principle: The compound is soluble in base (as the dicarboxylate/phenolate) but precipitates upon acidification. This method avoids thermal stress.

  • Dissolution: Suspend crude solid (10 g) in 1M NaOH (50 mL) . Stir at room temperature until fully dissolved.

    • Checkpoint: If the solution is dark/black, treat with activated charcoal (0.5 g) for 15 mins and filter through Celite.

  • Filtration: Filter the alkaline solution to remove insoluble organic byproducts (e.g., unreacted starting materials).

  • Precipitation: Cool the filtrate to 0–5°C in an ice bath.

  • Acidification: Slowly add 2M HCl dropwise with vigorous stirring.

    • Critical Step: Monitor pH.[1] The product typically precipitates massively between pH 3.0 and 4.0 . Do not go below pH 2, as the pyridine nitrogen may protonate, forming a soluble hydrochloride salt.

  • Isolation: Filter the thick precipitate via vacuum filtration. Wash the cake with cold water (2 x 10 mL) followed by cold acetone (1 x 10 mL) to remove water.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Method B: Thermal Recrystallization (Polishing)

Recommended for achieving >98% HPLC purity.

Solvent: Ethanol (95% or Absolute) or Ethanol/Water (9:1).

  • Preparation: Place the dried solid from Method A into a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Solvent Addition: Add Ethanol (10 mL per gram of solid).

  • Heating: Heat the mixture to reflux (78°C) with stirring.

    • Observation: If the solid does not dissolve after 10 minutes at reflux, add water dropwise through the condenser until clarity is achieved (up to 10% v/v).

  • Hot Filtration: If particulates remain, filter the hot solution rapidly through a pre-warmed glass funnel.

  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature. Then, cool to 0°C for 2 hours.

    • Note: Rapid cooling may trap impurities.

  • Collection: Filter the crystals. Wash with cold Ethanol.

  • Drying: Dry under high vacuum at 40–50°C. Do not exceed 60°C.

Workflow Visualization (DOT Diagram)

RecrystallizationWorkflowStartCrude 3-hydroxythieno[2,3-b]pyridine-2-carboxylic acidDissolveBaseDissolve in 1M NaOH(RT, Stir 30 min)Start->DissolveBaseCharcoalOptional: Activated Charcoal+ Celite FiltrationDissolveBase->CharcoalAcidifyAcidify with 2M HClto pH 3.0 - 4.0Charcoal->AcidifyPrecipitatePrecipitate Forms(Yellow/Tan Solid)Acidify->PrecipitateFilter1Vacuum FiltrationWash: H2O then AcetonePrecipitate->Filter1CheckPurityCheck Purity (HPLC/NMR)>98%?Filter1->CheckPurityRecrystRecrystallization (Method B)Solvent: Boiling EthanolCheckPurity->RecrystNoDonePure ProductCheckPurity->DoneYesHotFilterHot Filtration(Remove insolubles)Recryst->HotFilterCoolingSlow Cooling to 0°CHotFilter->CoolingFinalDryFinal Drying(<60°C, Vacuum)Cooling->FinalDryFinalDry->Done

Figure 1: Decision tree and process flow for the purification of 3-hydroxythieno[2,3-b]pyridine-2-carboxylic acid. Note the critical pH adjustment step to avoid salt formation.

Troubleshooting & Critical Control Points

"Oiling Out"
  • Symptom: The product separates as an oil rather than crystals during Method B.

  • Cause: The solvent mixture is too polar (too much water) or the cooling was too rapid.

  • Remedy: Reheat to dissolve the oil. Add a small amount of Ethanol. Seed the solution with a pure crystal if available. Cool very slowly with gentle stirring.

Decarboxylation[6][7][8][9]
  • Symptom: Gas evolution (CO2) during heating; loss of acidic proton in NMR; melting point drops significantly (Pure acid MP >200°C dec; Decarboxylated product MP ~130-150°C).

  • Prevention: strictly limit heating duration. Do not use high-boiling solvents like DMSO or DMF for recrystallization unless vacuum distillation is available to remove them at low temperatures.

Color Retention
  • Symptom: Product remains dark brown/black.

  • Remedy: The "Charcoal" step in Method A is most effective here. Recrystallization alone is often poor at removing polymeric colored impurities from thienopyridines.

References

  • ChemicalBook. (2025).[2] 3-Hydroxy-pyridine-2-carboxylic acid methyl ester Synthesis and Properties. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5327045, 3-(Carboxymethoxy)thieno[2,3-b]pyridine-2-carboxylic acid. Retrieved from

  • MDPI. (2001). Synthesis of Methyl 3-Hydroxythieno[2,3-b]pyridine-2-carboxylate. Molbank, M216. Retrieved from

  • Semantic Scholar. (2018). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids. Retrieved from

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Retrieved from

Application Notes & Protocols: A Guide to the One-Pot Synthesis of Substituted Thieno[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Promise of the Thieno[2,3-b]pyridine Scaffold

The thieno[2,3-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development. This bicyclic system, consisting of a thiophene ring fused to a pyridine ring, is a key structural motif in a multitude of compounds exhibiting a wide spectrum of biological activities. Notably, derivatives of this scaffold have demonstrated potent anti-proliferative activity against various cancer cell lines, including colon, breast, and prostate cancers[1][2]. Their mechanism of action is often multi-targeted, involving the inhibition of crucial cellular pathways implicated in tumor growth and survival, such as those involving phosphoinositide-specific phospholipase C (PI-PLC) and tyrosyl-DNA phosphodiesterase 1 (TDP1)[2][3][4]. The therapeutic potential of thieno[2,3-b]pyridines extends beyond oncology, with demonstrated applications as anti-inflammatory agents, adenosine receptor modulators, and antimicrobials[5].

The development of efficient and versatile synthetic routes to access structurally diverse thieno[2,3-b]pyridine derivatives is, therefore, a critical endeavor for advancing drug discovery programs. One-pot, multi-component reactions (MCRs) have emerged as a powerful strategy in this regard, offering significant advantages in terms of operational simplicity, reduced waste generation, and the ability to rapidly generate libraries of complex molecules from simple precursors. This guide provides a detailed exploration of a robust one-pot methodology for the synthesis of substituted thieno[2,3-b]pyridines, grounded in established chemical principles and supported by practical, field-proven insights.

Mechanistic Insights: A Cascade Approach to Complexity

The one-pot synthesis of substituted thieno[2,3-b]pyridines is a testament to the elegance of cascade reactions, where a series of transformations occur sequentially in a single reaction vessel. The most prevalent and efficient strategy is a modification and extension of the celebrated Gewald reaction, which itself is a one-pot method for synthesizing 2-aminothiophenes[5][6][7]. The overall process can be dissected into two key stages: the formation of a 2-aminothiophene intermediate, followed by an intramolecular cyclization to construct the fused pyridine ring.

Stage 1: The Gewald Reaction for 2-Aminothiophene Formation

The initial phase of the synthesis involves the condensation of three components: a ketone or aldehyde, an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur, typically in the presence of a basic catalyst like morpholine or piperidine[8]. The mechanism proceeds as follows:

  • Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed Knoevenagel-Cope condensation between the carbonyl compound and the active methylene nitrile[6][7][9]. The base abstracts a proton from the active methylene compound, generating a carbanion that subsequently attacks the carbonyl carbon. Dehydration of the resulting adduct yields a stable α,β-unsaturated nitrile intermediate.

  • Sulfur Addition and Cyclization: Elemental sulfur (S8) is then attacked by the nucleophilic carbanion of the Knoevenagel-Cope product. This is followed by a series of steps involving ring-opening of the sulfur crown and subsequent intramolecular attack of the resulting thiolate onto the nitrile group.

  • Tautomerization and Aromatization: A final tautomerization step leads to the formation of the stable, aromatic 2-aminothiophene ring, which serves as the crucial intermediate for the subsequent pyridine ring formation[5]. The aromatization of the thiophene ring is a significant thermodynamic driving force for the reaction[6][7][9].

Stage 2: Pyridine Ring Annulation

The second stage of this one-pot synthesis involves the reaction of the in situ generated 2-aminothiophene with a suitable precursor to form the fused pyridine ring. A common and effective method involves the use of α-chloroacetanilides[10].

  • N-Alkylation: The amino group of the 2-aminothiophene acts as a nucleophile, displacing the chloride from the α-chloroacetanilide to form an N-alkylated intermediate.

  • Thorpe-Ziegler Cyclization: Under basic conditions, an intramolecular Thorpe-Ziegler cyclization occurs. A proton is abstracted from the methylene group adjacent to the newly formed nitrogen, and the resulting carbanion attacks the nitrile carbon of the thiophene ring.

  • Tautomerization: The final step is a tautomerization to yield the thermodynamically stable, aromatic 3-amino-thieno[2,3-b]pyridine-2-carboxamide.

The entire cascade, from simple starting materials to the complex heterocyclic product, can be orchestrated in a single reaction vessel, highlighting the efficiency of this one-pot approach.

Visualizing the Pathway: Reaction Workflow and Mechanism

To better illustrate the sequence of events in this one-pot synthesis, the following diagrams outline the overall workflow and the core mechanistic steps.

One-Pot Synthesis Workflow cluster_reactants Starting Materials cluster_process One-Pot Reaction Ketone/Aldehyde Ketone/Aldehyde Gewald Reaction Stage 1: Gewald Reaction (2-Aminothiophene Formation) Ketone/Aldehyde->Gewald Reaction Active Methylene Nitrile Active Methylene Nitrile Active Methylene Nitrile->Gewald Reaction Elemental Sulfur Elemental Sulfur Elemental Sulfur->Gewald Reaction alpha-Chloroacetanilide alpha-Chloroacetanilide Pyridine Annulation Stage 2: Pyridine Ring Annulation (Thorpe-Ziegler Cyclization) alpha-Chloroacetanilide->Pyridine Annulation Gewald Reaction->Pyridine Annulation In situ intermediate Product Substituted Thieno[2,3-b]pyridine Pyridine Annulation->Product

Caption: Overall workflow of the one-pot synthesis.

Reaction Mechanism A Ketone + Active Methylene Nitrile B Knoevenagel-Cope Adduct A->B Base - H2O C Sulfur Addition Intermediate B->C + S8 D 2-Aminothiophene C->D Cyclization & Tautomerization E N-Alkylated Intermediate D->E + alpha-Chloroacetanilide - HCl F Cyclized Intermediate E->F Base (Thorpe-Ziegler) G Substituted Thieno[2,3-b]pyridine F->G Tautomerization

Caption: Core mechanism of the one-pot synthesis.

Experimental Protocol: A Representative One-Pot Synthesis

This protocol details a representative one-pot synthesis of a 3-amino-N-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide derivative, adapted from established methodologies[3][11].

Materials and Reagents:

  • Substituted cyclohexanone (e.g., 4-methylcyclohexanone) (1.0 equiv)

  • Cyanothioacetamide (1.0 equiv)

  • Substituted 2-chloro-N-phenylacetamide (e.g., 2-chloro-N-(4-chlorophenyl)acetamide) (1.0 equiv)

  • Sodium carbonate (Na2CO3) (2.0 equiv)

  • Piperidinium acetate solution (catalytic amount)

  • Absolute Ethanol (solvent)

  • Water (solvent)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup (if required)

Step-by-Step Procedure:

Stage 1: Formation of the 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile Intermediate

  • Reaction Setup: To a round-bottom flask, add the substituted cyclohexanone (1.0 equiv), cyanothioacetamide (1.0 equiv), and water.

  • Catalyst Addition: Add a catalytic amount of piperidinium acetate solution to the mixture.

  • Reflux: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 24 hours.

  • Intermediate Formation: Upon completion, the intermediate 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is formed in situ and is used directly in the next step without isolation.

Stage 2: Annulation of the Pyridine Ring

  • Reagent Addition: To the reaction mixture containing the in situ generated carbonitrile, add absolute ethanol, sodium carbonate (2.0 equiv), and the substituted 2-chloro-N-phenylacetamide (1.0 equiv).

  • Second Reflux: Continue to heat the mixture at reflux for an additional 24-48 hours. Monitor the formation of the final product by TLC.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water.

  • Precipitation and Filtration: The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash it thoroughly with water and then with a small amount of cold ethanol.

  • Drying: Dry the crude product in a vacuum oven.

Purification and Characterization:

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) or by column chromatography on silica gel if necessary.

  • Characterization: The structure and purity of the final substituted thieno[2,3-b]pyridine should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Reaction Scope and Yields

The versatility of this one-pot synthesis allows for the incorporation of a wide range of substituents on the thieno[2,3-b]pyridine scaffold. The choice of starting materials dictates the final substitution pattern. The following table summarizes the synthesis of various derivatives and their reported yields, showcasing the scope of this methodology.

EntryR¹ (on Cycloalkanone)R² (on N-phenylacetamide)ProductYield (%)Reference
14-Methyl4-Chloro3-Amino-N-(4-chlorophenyl)-7-methyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide9-88[11]
24-Ethyl4-Methoxy3-Amino-7-ethyl-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide9-88[11]
34-tert-Butyl4-Chloro3-Amino-N-(4-chlorophenyl)-7-(tert-butyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide9-88[11]
44-Phenyl4-Methoxy3-Amino-N-(4-methoxyphenyl)-7-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide49-88[11]
5H (Cyclohexanone)4-Chloro3-Amino-N-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide9-88[11]

Note: The wide range in reported yields reflects the influence of the specific substituents on the reaction efficiency.

Conclusion and Future Outlook

The one-pot synthesis of substituted thieno[2,3-b]pyridines via a Gewald/Thorpe-Ziegler cascade represents a highly efficient and adaptable strategy for accessing this medicinally important class of compounds. By carefully selecting the initial building blocks, researchers can systematically explore the structure-activity relationships (SAR) of this scaffold, paving the way for the discovery of novel therapeutic agents[12]. The operational simplicity and convergent nature of this methodology make it particularly amenable to the rapid generation of compound libraries for high-throughput screening. Further investigations into expanding the substrate scope, exploring alternative catalytic systems, and developing asymmetric variations of this reaction will undoubtedly continue to enrich the field of heterocyclic chemistry and accelerate the development of next-generation pharmaceuticals.

References

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur - ChemRxiv. Available at: [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 2024. Available at: [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 2024. Available at: [Link]

  • Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules, 2022. Available at: [Link]

  • Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Medicinal Chemistry, 2023. Available at: [Link]

  • Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Medicinal Chemistry, 2023. Available at: [Link]

  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 2014. Available at: [Link]

  • Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, Quinazoline and Carbamate Derivatives. Journal of the Korean Chemical Society, 2012. Available at: [Link]

  • Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2016. Available at: [Link]

  • Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and modification on the thieno[5][6]pyridine scaffold. ResearchGate. Available at: [Link]

  • The structures of the thieno[2,3-b]pyridine derivatives 1–6. ResearchGate. Available at: [Link]

  • Methods for the synthesis of thieno[2,3‐b]pyridines. ResearchGate. Available at: [Link]

  • Diversity-oriented Cascade Synthesis of Pyrido[2',3':4,5]thieno[2,3-b]pyridine Derivatives. Sciforum. Available at: [Link]

  • Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. Endocrine Connections, 2022. Available at: [Link]

  • Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 2020. Available at: [Link]

  • Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. Molecules, 2022. Available at: [Link]

  • Short Communication Synthesis and Cytotoxic Assessment of Thieno pyridine Derivatives. Journal of Sciences, Islamic Republic of Iran, 2022. Available at: [Link]

  • One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences, 2010. Available at: [Link]

  • Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [H-3]Glycine binding to the N-methyl-D-aspartate (NMDA) receptor. ResearchGate. Available at: [Link]

  • Synthesis of new functionalized thieno[2,3-b]pyridines. Semantic Scholar. Available at: [Link]

  • A convenient one-pot synthesis of novel functionalized thiophene, thieno[2,3-b] thiophene, thiopyran, and thiopyrano[2,3-b]thiopyran bearing phosphonate groups. Phosphorus, Sulfur, and Silicon and the Related Elements, 2021. Available at: [Link]

  • Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. ResearchGate. Available at: [Link]

  • Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. Lirias. Available at: [Link]

  • Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines. ResearchGate. Available at: [Link]

  • One-Pot Synthesis of Thieno[2,3-b]pyridine and Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine Derivatives. ResearchGate. Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. DSpace Repository - Central University of Punjab. Available at: [Link]

  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Molecules, 2021. Available at: [Link]

  • Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. ChemSusChem, 2022. Available at: [Link]

  • Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Organic & Biomolecular Chemistry, 2015. Available at: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting cyclization yields of 3-hydroxythienopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Hydroxythienopyridine Synthesis

Welcome to the technical support center for the synthesis of 3-hydroxythienopyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with these valuable heterocyclic scaffolds. Thienopyridines are privileged structures in drug discovery, appearing in blockbuster drugs and numerous clinical candidates. The introduction of a 3-hydroxy group, in particular, offers a key hydrogen bond donor/acceptor site, significantly influencing pharmacokinetic and pharmacodynamic properties.

However, the crucial cyclization step to form the thienopyridine core can be challenging, often plagued by low yields and difficult purifications. This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you overcome common hurdles in your synthetic campaigns.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield for the 3-hydroxythienopyridine is disappointingly low (<30%). Where should I start troubleshooting?

Low yield is the most common issue and can stem from multiple stages of the synthesis, which often involves a multi-component Gewald reaction to form a 2-aminothiophene precursor, followed by an intramolecular cyclization.

Answer: The first step is to isolate which stage is failing. The overall process can be broken down into two key transformations:

  • Formation of the 2-Aminothiophene Precursor: Typically via a Gewald reaction.

  • Intramolecular Cyclization: Formation of the pyridine ring to yield the final thienopyridine.

A low overall yield is often a cumulative effect. It is critical to analyze the purity and yield of the intermediate 2-aminothiophene before proceeding to the cyclization step.

dot

Caption: Initial troubleshooting workflow for low yields.

Q2: My Gewald reaction to form the 2-aminothiophene precursor is low-yielding. How can I optimize it?

Answer: The Gewald reaction is a robust multicomponent reaction, but its efficiency is highly dependent on reaction conditions and the reactivity of the substrates.[1][2] The mechanism involves an initial Knoevenagel-Cope condensation between the active methylene nitrile and the carbonyl compound, followed by the addition of sulfur and subsequent cyclization.[3][4]

Core Areas for Optimization:

  • Catalyst Choice (Base): The base is critical for promoting the initial condensation.

    • Organic Bases: Morpholine or piperidine are classic choices that work well for reactive ketones.[3] Triethylamine is also common.

    • Inorganic Bases: For less reactive ketones, stronger inorganic bases (e.g., Na₂CO₃, K₃PO₄) can facilitate the formation of the ylidene-sulfur intermediate and improve yields.[1][3]

    • Acid-Base Catalysts: Ammonium salts (e.g., piperidinium borate, ammonium acetates) can act as conjugate acid-base pairs, protonating the carbonyl to enhance its electrophilicity while the conjugate base deprotonates the active methylene compound.[5] This dual activation can significantly accelerate the reaction and improve yields.

  • Solvent System: The solvent influences reagent solubility and reaction rates.

    • Alcohols (MeOH, EtOH): Most common and effective for a wide range of substrates.

    • High-Boiling Polar Aprotics (DMF, DMSO): Useful for less soluble starting materials or when higher temperatures are needed, but can complicate workup.

    • Ionic Liquids: Have been shown to be very efficient, particularly when paired with specific catalysts like ethylenediammonium diacetate, and offer potential for catalyst/solvent recycling.[1]

  • Temperature and Reaction Time:

    • Most Gewald reactions are run at moderate temperatures (50-80 °C).[3][6]

    • Microwave Irradiation: This is a key optimization strategy. Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields.[3][7]

Troubleshooting Table: Gewald Reaction Optimization

Parameter Standard Condition Alternative 1 (Higher Reactivity) Alternative 2 (Lower Reactivity) Rationale
Base Morpholine (10-20 mol%) Piperidinium Borate (10 mol%)[5] K₃PO₄ (1.2 eq)[1][3] Match base strength to substrate reactivity. Acid-base catalysts offer dual activation.
Solvent Ethanol Acetonitrile DMF Ethanol is a good general choice. DMF helps with solubility at higher temps.
Temperature 60 °C (Oil Bath) 100 °C (Microwave)[7] 80 °C (Oil Bath) Microwave heating can overcome activation barriers and reduce side reactions.

| Sulfur | Elemental Sulfur (S₈) | Elemental Sulfur (S₈) | Elemental Sulfur (S₈) | Ensure sulfur is finely powdered for better dissolution and reactivity. |

Q3: The precursor seems fine, but the final cyclization to the 3-hydroxythienopyridine is failing. What are the critical parameters for this ring-closing step?

Answer: This step is typically an intramolecular nucleophilic attack or condensation to form the pyridine ring. The success of this cyclization depends heavily on favoring the intramolecular pathway over competing intermolecular side reactions like dimerization or polymerization.

Key Factors for Successful Intramolecular Cyclization:

  • Reaction Concentration (High Dilution Principle): This is arguably the most critical parameter. Running the reaction at high dilution (e.g., 0.001 M to 0.05 M) physically separates the precursor molecules in solution, making it statistically more likely for the reactive ends of the same molecule to find each other.[8] At high concentrations, intermolecular reactions leading to dimers and oligomers become dominant.

  • Choice of Base/Catalyst: The cyclization often requires a base to deprotonate a nucleophile or an acid to activate an electrophile.

    • For Thorpe-Ziegler type cyclizations (involving a nitrile): A strong, non-nucleophilic base like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium bis(trimethylsilyl)amide (LiHMDS) is required to generate the necessary carbanion for cyclization.[9]

    • For Condensation Reactions: An acid catalyst (like TFA or p-TsOH) might be needed to promote cyclization onto an activated carbonyl or imine intermediate.[6]

  • Solvent and Temperature:

    • The solvent must fully dissolve the starting material, even at high dilution. Aprotic polar solvents like THF, DMF, or Dioxane are common choices for base-mediated cyclizations.

    • Temperature should be carefully optimized. While higher temperatures can increase the rate of the desired intramolecular reaction, they can also accelerate decomposition or side reactions. Start at room temperature and slowly increase if no reaction is observed.

dot

Caption: Key factors influencing intramolecular cyclization yields.

Q4: I'm observing a significant amount of a dimeric byproduct. How can I prevent this?

Answer: Dimer formation is a classic sign that the reaction concentration is too high. The primary solution is the operational technique of slow addition under high dilution conditions.

Instead of adding all reagents at once, a solution of your linear precursor is added very slowly (e.g., via a syringe pump over several hours) to a larger volume of the reaction solvent containing the base or catalyst. This ensures that the instantaneous concentration of the precursor in the reaction flask remains extremely low, dramatically favoring the intramolecular cyclization.

Experimental Protocol: Slow Addition for Intramolecular Cyclization

  • Setup: In a large, dry, three-neck flask equipped with a magnetic stirrer and an inert atmosphere (N₂ or Ar), place the bulk of the anhydrous solvent (e.g., 90% of the total volume) and the base (e.g., NaH).

  • Precursor Solution: In a separate flask, dissolve the 2-aminothiophene precursor in the remaining portion of the anhydrous solvent (e.g., 10% of the total volume).

  • Slow Addition: Load the precursor solution into a syringe and place it on a syringe pump.

  • Execution: Begin stirring the main reaction flask. Add the precursor solution via the syringe pump at a very slow rate (e.g., 0.5 mL/hour). The optimal rate depends on the kinetics of your specific reaction.

  • Monitoring: Monitor the reaction by TLC or LC-MS by periodically quenching small aliquots. The goal is to see the formation of the desired product without the accumulation of starting material.

Q5: The purification of the final 3-hydroxythienopyridine is difficult due to its polarity and poor solubility. What purification strategies are effective?

Answer: The hydroxyl group makes these compounds quite polar, which can lead to streaking on silica gel and poor solubility in common organic solvents, complicating extraction and crystallization.

Recommended Purification Workflow:

  • Acid-Base Extraction: First, exploit the amphoteric nature of your product. The pyridine nitrogen is basic, and the hydroxyl group is weakly acidic.

    • Dissolve the crude material in a suitable organic solvent (like ethyl acetate or DCM).

    • Wash with a mild aqueous acid (e.g., 1M citric acid or dilute HCl) to remove basic impurities.

    • Wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove acidic impurities.

    • Caution: Your product may partition into either the acidic or basic aqueous layer depending on its pKa. Analyze all layers by TLC/LC-MS before discarding.

  • Chromatography:

    • Normal Phase (Silica Gel): If streaking is an issue, try adding a small amount of a modifier to your eluent system. Acetic acid or triethylamine (1-2%) can sharpen peaks by neutralizing active sites on the silica. A gradient from a non-polar solvent (Hexanes/EtOAc) to a more polar one (DCM/MeOH) is often effective.

    • Reverse Phase (C18): This is often an excellent alternative for polar compounds. Use a water/acetonitrile or water/methanol gradient, often with a TFA or formic acid modifier (0.1%) to ensure good peak shape.

  • Crystallization: If the product is a solid, crystallization is the best way to achieve high purity.

    • Screen a variety of solvent systems. Good single-solvent systems for polar molecules include isopropanol, ethanol, or acetonitrile.

    • For solvent/anti-solvent crystallization, dissolve your compound in a minimal amount of a polar solvent (like DMF, DMSO, or hot ethanol) and slowly add a less polar anti-solvent (like water, diethyl ether, or hexanes) until turbidity persists, then allow it to cool slowly.

References

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]

  • Zayed, M. F., & Hassan, M. H. (2013). The Chemistry of Thienopyridines. ResearchGate. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

  • Pfeiffer, W., & Schwandt, J. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Arote, R. B., et al. (2020). Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. PLOS ONE. [Link]

  • Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]

  • The Raj Group. (2020). Peptide Cyclization at High Concentration. Synlett. [Link]

  • Bunev, A. S., et al. (2019). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Molecules. [Link]

  • White, C. J., & Vederas, J. C. (2016). Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases. Journal of the American Chemical Society. [Link]

  • Google Patents. (2019). CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
  • Litvinov, V. P. (2004). Thienopyridines: Synthesis, Properties, and Biological Activity. ResearchGate. [Link]

  • Posada, L., & Serra, G. (2022). Three Methods for Peptide Cyclization Via Lactamization. Methods in Molecular Biology. [Link]

  • Asgari, D., et al. (2022). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. Scientific Reports. [Link]

  • Google Patents. (2008). WO2008080845A1 - Methods for the synthesis of cyclic peptides.
  • Request PDF. (n.d.). Purification of 3-hydroxypropionitrile by wiped molecular distillation. ResearchGate. [Link]

  • Google Patents. (2002). US6359155B1 - Process for the preparation of 3-hydroxytetrahydrofuran.
  • Wang, Y., et al. (2018). Engineering an affinity-enhanced peptide through optimization of cyclization chemistry. RSC Advances. [Link]

  • Al-Omran, F., et al. (2002). A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives. Molecules. [Link]

  • Dyachenko, V. D., et al. (2023). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. Molecules. [Link]

Sources

Technical Support Center: Regioselective Alkylation of 3-Hydroxythienopyridines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the regioselectivity challenges in alkylating 3-hydroxythienopyridines.

Topic: Controlling O-Alkylation vs. N-Alkylation | Ticket ID: TPC-ALK-001 Audience: Medicinal Chemists, Process Chemists Status: Active Guide

Diagnostic & Triage: Know Your Nucleophile

Before adjusting reaction conditions, you must confirm the specific tautomeric system of your substrate. "3-hydroxythienopyridine" can refer to two distinct electronic systems depending on the fusion pattern.

System A: The "Phenol-Like" System (True 3-Hydroxy)
  • Structure: Hydroxyl group on the pyridine ring (e.g., thieno[2,3-c]pyridin-3-ol) or thiophene ring (thieno[2,3-b]pyridin-3-ol).

  • The Conflict: Competition between the Hydroxyl Oxygen (forming an ether) and the Pyridine Nitrogen (forming a quaternary ammonium salt).

  • Key Characteristic: N-alkylation results in a charged, water-soluble zwitterion/salt, often considered a "loss" of material into the aqueous layer during workup.

System B: The "Pyridone-Like" System (Tautomeric 2- or 4-Hydroxy)
  • Structure: Often misnamed as "hydroxy" but exists predominantly as the amide/lactam tautomer (e.g., 4-hydroxythieno[2,3-b]pyridine

    
     thieno[2,3-b]pyridin-4(1H)-one).
    
  • The Conflict: Competition between the Amide Nitrogen (N-alkylation) and the Imidate Oxygen (O-alkylation).

  • Key Characteristic: Both products are neutral organic molecules. This is the most common selectivity challenge in drug discovery.

This guide addresses the principles for both , with specific notes where the protocols diverge.

The "Control Knobs": Theory & Application

To control the regioselectivity, you must manipulate the Hard-Soft Acid-Base (HSAB) properties of your reaction environment.

The Ambident Anion Equilibrium

The deprotonated thienopyridine anion is ambident :

  • Nitrogen (N): A "soft" nucleophile. Its electron density is more polarizable.

  • Oxygen (O): A "hard" nucleophile. Its electron density is concentrated and less polarizable.

Decision Matrix: How to Steer the Reaction
VariableTo Favor N-Alkylation (Target: N-R)To Favor O-Alkylation (Target: O-R)
Electrophile Soft: Alkyl Iodides (R-I), Benzyl Bromides.Hard: Alkyl Tosylates (R-OTs), Sulfates, Triflates.
Leaving Group Iodide (

) > Bromide (

).
Tosylate (

) > Chloride (

).
Solvent Polar Aprotic: DMF, DMSO, NMP. (Solvates the cation, leaving the "naked" anion to react via its soft center).Non-Polar / Protic: Toluene, DCM, THF, Ethanol. (Promotes ion pairing or H-bonding that shields the N).
Base / Counterion Dissociating Cations:

,

,

(e.g., NaH,

).
Coordinating Cations:

(

,

). (Silver coordinates to the N or halide, forcing attack at O).
Temperature Higher temperatures often favor the thermodynamic product (usually N-alkyl for pyridones).Lower temperatures or kinetic control.

Visualizing the Pathway

The following diagram illustrates the divergent pathways for a generic pyridone-like thienopyridine system.

AlkylationPathways Substrate Thienopyridone (Tautomeric Equilibrium) Anion Ambident Anion (Delocalized Charge) Substrate->Anion Deprotonation Cond_Mitsunobu Condition Set C: Mitsunobu (PPh3 / DEAD) R-OH (Alcohol) Substrate->Cond_Mitsunobu Direct Coupling Cond_N Condition Set A: Polar Aprotic Solvent (DMF) Soft Electrophile (R-I) Base: NaH / K2CO3 Anion->Cond_N Cond_O Condition Set B: Non-Polar Solvent (Toluene) Hard Electrophile (R-OTs) Additive: Ag2CO3 Anion->Cond_O Prod_N N-Alkylated Product (Thermodynamic / Soft-Soft) Cond_N->Prod_N Major Pathway Prod_O O-Alkylated Product (Kinetic / Hard-Hard) Cond_O->Prod_O Major Pathway Cond_Mitsunobu->Prod_O High Selectivity

Caption: Reaction pathways for ambident thienopyridine anions. Green path favors N-alkylation; Red path favors O-alkylation.

Troubleshooting & FAQs

Ticket #101: "I used Methyl Iodide and K2CO3 in DMF, but I need the O-methyl ether."

Diagnosis: You used a "Soft-Soft" combination (MeI + DMF) which strongly favors N-alkylation. Solution: Switch to Silver Carbonate (


)  in Toluene  or DCM .
  • Why? The Silver ion (

    
    ) coordinates to the Nitrogen lone pair and the Iodide leaving group, effectively blocking the N-site and forcing the electrophile to attack the Oxygen.
    
  • Alternative: Use Methyl Tosylate (Hard electrophile) instead of Methyl Iodide.

Ticket #102: "I need to alkylate with a secondary alcohol. The halide reaction is messy."

Diagnosis: Secondary halides often undergo elimination (E2) rather than substitution (SN2) with basic thienopyridine anions. Solution: Use the Mitsunobu Reaction .[1]

  • Protocol: React your 3-hydroxythienopyridine with the secondary alcohol,

    
    , and DEAD/DIAD in THF.
    
  • Selectivity: Mitsunobu conditions generally favor O-alkylation for hydroxypyridines/quinolones because the protonation of the betaine intermediate favors the formation of the oxy-phosphonium species.

Ticket #103: "How do I distinguish N-alkyl vs. O-alkyl products by NMR?"

Reference Data:

  • 
     NMR (Carbonyl vs Ether): 
    
    • N-Alkyl (Lactam): Look for a Carbonyl (

      
      ) signal around 160–175 ppm .
      
    • O-Alkyl (Ether): The Carbonyl signal disappears. You will see an aromatic

      
       signal, typically shifted upfield (approx 150–160 ppm ) compared to the carbonyl, plus the alkyl carbon signal.
      
  • 
     NMR (Ring Protons): 
    
    • N-Alkyl: The protons on the pyridine ring adjacent to the Nitrogen often shift downfield due to the anisotropic effect of the carbonyl.

    • O-Alkyl: The ring protons generally appear more "aromatic" and may shift upfield relative to the N-alkyl isomer.

  • IR Spectroscopy:

    • N-Alkyl: Strong

      
       stretch (
      
      
      
      ).
    • O-Alkyl: Absence of

      
      ; presence of 
      
      
      
      bands (
      
      
      ).

Standard Operating Protocols (SOPs)

SOP-A: Promoting N-Alkylation (The "Soft" Route)

Best for: Primary alkyl halides, Benzyl halides.[1]

  • Dissolve: 1.0 eq of 3-hydroxythienopyridine in anhydrous DMF (0.2 M concentration).

  • Base: Add 1.5 eq of

    
      or 
    
    
    
    . (For difficult substrates, use 1.1 eq NaH at
    
    
    ).
  • Electrophile: Add 1.1 eq of Alkyl Iodide or Bromide.

  • Reaction: Stir at RT to

    
    . Monitor by TLC/LCMS.
    
  • Workup: Dilute with water, extract with EtOAc. N-alkyl products are usually less polar than the starting material but more polar than O-alkyl ethers.

SOP-B: Promoting O-Alkylation (The "Hard" / Silver Route)

Best for: Methylation, Ethylating, or when N-alkylation must be suppressed.

  • Dissolve: 1.0 eq of 3-hydroxythienopyridine in anhydrous Toluene or Benzene (protect from light).

  • Reagent: Add 1.1 eq of

    
      (Silver Carbonate).
    
  • Electrophile: Add 1.2 eq of Alkyl Iodide.

  • Reaction: Heat to reflux (

    
    ) for 2–12 hours.
    
  • Workup: Filter through a Celite pad to remove silver salts. Concentrate filtrate.

  • Note: This method is expensive but highly selective for Oxygen.

SOP-C: The Mitsunobu Protocol (O-Selective for Alcohols)

Best for: Secondary alcohols or complex alkyl groups.

  • Dissolve: 1.0 eq 3-hydroxythienopyridine, 1.2 eq Alcohol (R-OH), and 1.5 eq

    
      in anhydrous THF .
    
  • Addition: Cool to

    
    . Add 1.5 eq DEAD  or DIAD  dropwise over 15 mins.
    
  • Reaction: Warm to RT and stir overnight.

  • Troubleshooting: If no reaction, switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and

    
      for less acidic nucleophiles.
    

Decision Tree for Experimental Design

DecisionTree Start Start: Alkylation Goal Q1 Target Isomer? Start->Q1 N_Path N-Alkylation Q1->N_Path Nitrogen O_Path O-Alkylation Q1->O_Path Oxygen Q2_N Electrophile Type? N_Path->Q2_N Q2_O Substrate Availability? O_Path->Q2_O Method_A Use NaH/DMF + R-I (Standard) Q2_N->Method_A Alkyl Halide Method_B Use Ag2CO3/Toluene + R-I (Silver Salt Method) Q2_O->Method_B Have Alkyl Halide Method_C Use Mitsunobu (PPh3/DEAD + R-OH) Q2_O->Method_C Have Alcohol

Caption: Decision tree for selecting the optimal alkylation protocol.

References

  • Specific N-Alkylation of Hydroxypyridines: Feng, B., et al. "Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides."[2][3] The Journal of Organic Chemistry, 2018.[2] Link

  • Mitsunobu Selectivity: Comins, D. L., et al. "N- vs. O-alkylation in the Mitsunobu reaction of 2-pyridone." Tetrahedron Letters, 1994. Link

  • Silver Salt Effect: Chung, N. M., et al. "Mechanism of the Silver Salt-Induced O-Alkylation." Journal of the American Chemical Society. (Foundational concept in HSAB theory applied to ambident nucleophiles).
  • Thienopyridine Chemistry: Litvinov, V. P. "Thieno[2,3-b]pyridines: Synthesis and Properties." Russian Chemical Reviews. (General reactivity context).
  • NMR Distinction: LaPlante, S. R., et al. "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations." Bioorganic & Medicinal Chemistry Letters, 2013. Link

Sources

Technical Support Center: Palladium Impurity Removal in Thienopyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing the critical challenge of palladium removal in the synthesis of thienopyridine derivatives. As a Senior Application Scientist, I understand that residual palladium, a common catalyst in cross-coupling reactions vital for thienopyridine synthesis, can compromise the integrity of your research and the safety of potential drug candidates.[1][2][3] This guide is structured to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs)

Here, we address the most common queries encountered by researchers during the purification of thienopyridine compounds.

Q1: Why is removing residual palladium from my thienopyridine synthesis so critical?

A: Palladium catalysts are indispensable for forming the carbon-carbon and carbon-heteroatom bonds central to many thienopyridine core structures.[3] However, any remaining palladium can be toxic and may interfere with subsequent biological assays, leading to false positives or negatives.[4][5] For researchers in drug development, stringent regulatory guidelines, such as the ICH Q3D guidelines, mandate strict limits on elemental impurities like palladium in active pharmaceutical ingredients (APIs).[6][7][8] For oral medications, the permitted daily exposure (PDE) is generally limited to 100 µg of palladium per day.[8][9]

Q2: I performed a standard aqueous workup and column chromatography, but my palladium levels are still high. Why?

A: While seemingly straightforward, these methods are often insufficient for complete palladium removal.[5][10] The reason lies in the nature of the residual palladium species. It can exist in various oxidation states (Pd(0), Pd(II)) and may form stable complexes with your thienopyridine product, solvents, or ligands, making it soluble enough to co-elute during chromatography.[4][11] A study demonstrated that even after chromatographic purification, significant levels of residual palladium can persist in the isolated products.[10]

Q3: What are palladium scavengers, and how do they work?

A: Palladium scavengers are materials designed to selectively bind and remove palladium from solution.[12] They typically consist of a solid support (like silica gel or a polymer resin) functionalized with ligands that have a high affinity for palladium, such as thiols, amines, or triazines.[11][12] The process involves either slurrying the scavenger with the product solution or passing the solution through a cartridge packed with the scavenger. The palladium is captured, and the purified product is then separated by simple filtration.[9]

Q4: How do I choose the right palladium scavenger for my thienopyridine?

A: The choice of scavenger is highly dependent on the specific conditions of your reaction.[11][13] Factors to consider include:

  • The nature of your thienopyridine: The presence of certain functional groups on your molecule can influence its interaction with the scavenger.

  • The solvent system: The efficiency of a scavenger can vary significantly with the solvent used.[13]

  • The suspected palladium species: Different scavengers have varying affinities for different palladium oxidation states.

It is often recommended to screen a small panel of scavengers to identify the most effective one for your specific system.[14][15]

Q5: Can recrystallization alone be an effective method for palladium removal?

A: Recrystallization can be a powerful purification technique, but its effectiveness for palladium removal depends on the solvent system and the nature of the impurities.[1] In some cases, palladium complexes can co-crystallize with the product.[1] However, a carefully chosen solvent system where the thienopyridine product has high solubility at elevated temperatures and low solubility at room temperature, while the palladium impurities remain in the mother liquor, can be effective.[16][17] Often, recrystallization is used as a final polishing step after initial treatment with a scavenger or activated carbon.[3]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the palladium removal process.

Problem Potential Cause Suggested Solution(s)
High palladium levels after scavenger treatment. The chosen scavenger is not effective for the specific palladium species or reaction conditions.Screen a variety of scavengers with different functional groups (e.g., thiol-based, amine-based).[15] Consider the oxidation state of your palladium and choose a scavenger with known affinity for that state.
Insufficient contact time or amount of scavenger.Increase the stirring time and/or the amount of scavenger used. Follow the manufacturer's recommendations for optimal loading.
Significant product loss during purification. Non-specific adsorption of your thienopyridine product onto the scavenger or activated carbon.[11][14]Reduce the amount of adsorbent to the minimum required for effective palladium removal.[14] Screen different scavengers, as some may exhibit lower non-specific binding.[14] Change the solvent, as this can affect the product's affinity for the adsorbent.[14]
Co-precipitation of the product with palladium during attempts at precipitation-based removal.Optimize the choice of anti-solvent and the rate of addition to selectively precipitate the palladium species.
Inconsistent palladium removal results between batches. Variability in the palladium species formed during the reaction.Ensure consistent reaction conditions (temperature, atmosphere, reagent quality) to promote the formation of a consistent palladium species.
Incomplete filtration of the scavenger or precipitated palladium.Use a fine porosity filter (e.g., a pad of Celite®) to ensure complete removal of solid materials.[18]

Experimental Protocols

Here are detailed, step-by-step methodologies for common and effective palladium removal techniques.

Protocol 1: Palladium Scavenging with Functionalized Silica

This protocol provides a general procedure for using a solid-supported scavenger.

  • Dissolve the Crude Product: Dissolve your crude thienopyridine product in a suitable organic solvent (e.g., THF, toluene, ethyl acetate) at a concentration that ensures it remains fully dissolved throughout the process.

  • Select and Add the Scavenger: Based on preliminary screening or literature precedent, select an appropriate functionalized silica scavenger (e.g., ISOLUTE® Si-TMT, SiliaMetS® Thiol).[12] Add the scavenger to the solution. The amount will depend on the estimated palladium content and the scavenger's capacity, but a typical starting point is 5-10 weight equivalents relative to the palladium.

  • Stir the Mixture: Stir the slurry at room temperature or slightly elevated temperature (e.g., 40-60 °C) for a period of 2 to 24 hours. The optimal time should be determined experimentally.

  • Filter the Scavenger: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the scavenger.[18]

  • Wash the Filter Cake: Wash the filter cake with fresh solvent to recover any adsorbed product.

  • Concentrate the Filtrate: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the purified thienopyridine.

  • Analyze for Residual Palladium: Quantify the remaining palladium content using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or a similar sensitive analytical technique.[6][19]

Protocol 2: Palladium Removal with Activated Carbon

Activated carbon is a cost-effective and often efficient adsorbent for palladium.[20][21]

  • Prepare the Solution: Dissolve the crude thienopyridine in an appropriate solvent.

  • Add Activated Carbon: Add activated carbon (typically 5-20 wt% relative to the crude product) to the solution.[11] It is advisable to use a grade of activated carbon with a high surface area and low ash content.

  • Stir the Mixture: Stir the mixture at room temperature or elevated temperature for 1 to 18 hours.[11]

  • Hot Filtration (if applicable): If the treatment was performed at an elevated temperature, perform a hot gravity filtration to prevent premature crystallization of the product.[16]

  • Filter through Celite®: Filter the mixture through a pad of Celite® to ensure complete removal of the fine carbon particles.[18]

  • Wash and Concentrate: Wash the Celite® pad with fresh solvent and concentrate the combined filtrates.

  • Quantify Residual Palladium: Analyze the purified product for palladium content.

Visualizing the Workflow

A logical approach to selecting a palladium removal strategy is crucial for efficiency.

Palladium_Removal_Workflow start Crude Thienopyridine Product (High Palladium Content) quantify1 Quantify Pd Content (ICP-MS) start->quantify1 decision1 Pd > 100 ppm? quantify1->decision1 scavenger_screen Screen Scavengers (Thiol, Amine, etc.) & Activated Carbon decision1->scavenger_screen Yes final_product Final Purified Thienopyridine decision1->final_product No select_best Select Most Effective Method (Best Pd Removal & Product Recovery) scavenger_screen->select_best optimize Optimize Conditions (Loading, Time, Temperature) select_best->optimize scale_up Implement Optimized Protocol optimize->scale_up quantify2 Quantify Pd Content scale_up->quantify2 decision2 Pd < 10 ppm? quantify2->decision2 recrystallization Recrystallization Step decision2->recrystallization No decision2->final_product Yes recrystallization->quantify2

Caption: A decision-making workflow for palladium removal.

Comparative Data on Scavenging Efficiency

The following table summarizes representative data on the efficiency of different palladium removal techniques. Note that actual performance will vary depending on the specific substrate and reaction conditions.

Method Initial Pd (ppm) Final Pd (ppm) Product Recovery Key Considerations
Silica-Thiol Scavenger 300< 1~95%Highly effective for many Pd species; cost can be a factor for large-scale synthesis.[11]
Activated Carbon 300< 1085-95%Cost-effective; potential for non-specific product adsorption.[11]
Recrystallization 20020-5070-90%Highly dependent on solvent selection; may not be sufficient as a standalone method.
Binary System (Chelating Agent + Adsorbent) 223920~90%Can offer synergistic effects for enhanced removal.[11]

Final Recommendations

  • Quantify Before and After: Always quantify your palladium levels before and after any purification step to accurately assess the effectiveness of your chosen method.[10][19]

  • Screening is Key: Do not rely on a single method. A preliminary screen of different scavengers and/or activated carbon will save time and resources in the long run.

  • Consider a Multi-Step Approach: Often, a combination of techniques, such as an initial scavenger treatment followed by a final recrystallization, yields the best results.[10]

  • Safety First: When handling palladium catalysts and scavengers, always adhere to proper safety protocols, including the use of personal protective equipment. Spent palladium on carbon can be pyrophoric.[22]

By implementing these strategies, you can confidently and efficiently reduce palladium impurities in your thienopyridine synthesis, ensuring the quality and reliability of your valuable research.

References

  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (2026, January 17). PharmaTech. Retrieved February 15, 2026, from [Link]

  • Economidou, M., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1585-1615. [Link]

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division. (n.d.). Osaka Gas Chemicals Co., Ltd. Retrieved February 15, 2026, from [Link]

  • Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. (n.d.). Osaka Gas Chemicals Co., Ltd. Retrieved February 15, 2026, from [Link]

  • How to Remove Palladium in three easy steps. (2023, January 20). Biotage. Retrieved February 15, 2026, from [Link]

  • Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(7), 1143-1150. [Link]

  • Gleeson, M. P., et al. (2021). Chasing Red Herrings: Palladium Metal Salt Impurities Feigning KRAS Activity in Biochemical Assays. ACS Chemical Biology, 16(11), 2249-2257. [Link]

  • The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions. (2025, August 9). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Koide, K. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications (pp. 415-435). John Wiley & Sons. [Link]

  • Marguí, E., et al. (2009). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. Analitical Chemistry, 81(4), 1482-1488. [Link]

  • Metal scavengers for organic purification. (n.d.). Biotage. Retrieved February 15, 2026, from [Link]

  • Draper, E. R., et al. (2018). Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. Chemical Science, 9(46), 8619. [Link]

  • Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Ragaini, F., et al. (2021). Palladium Nanoparticles Supported on Smopex-234® as Valuable Catalysts for the Synthesis of Heterocycles. Molecules, 26(11), 3328. [Link]

  • Improving Operator Safety in API Catalyst Recovery. (n.d.). Amazon Filters. Retrieved February 15, 2026, from [Link]

  • Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>. (n.d.). Analytik Jena. Retrieved February 15, 2026, from [Link]

  • Palladium scavenging: From 1% to within ICH limits. (n.d.). Onyx Scientific. Retrieved February 15, 2026, from [Link]

  • How can i remove palladium Pd catalyst easily? (2015, May 18). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC. Retrieved February 15, 2026, from [Link]

  • Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. (2025, August 7). ResearchGate. Retrieved February 15, 2026, from [Link]

  • ICH Q3D Elemental Impurities. (n.d.). CMC Drug Product Development Regulatory Consulting Pharma. Retrieved February 15, 2026, from [Link]

  • Method of removing palladium. (2006, August 1). Google Patents.
  • Guideline on the specification limits for residues of metal catalysts. (2007). European Medicines Agency (EMA). Retrieved February 15, 2026, from [Link]

  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. (2025, October 1). Frontiers. Retrieved February 15, 2026, from [Link]

  • Method of removing palladium. (2005, November 17). Google Patents.
  • Palladium extraction following metal-catalyzed reactions: recent advances and applications in the pharmaceutical industry. (2023, September 15). University of Strathclyde. Retrieved February 15, 2026, from [Link]

  • Your trick to remove residual palladium. (2025, September 19). Reddit. Retrieved February 15, 2026, from [Link]

  • Recrystallization help. (2022, August 1). Reddit. Retrieved February 15, 2026, from [Link]

  • Recrystallization. (2010, February 4). YouTube. Retrieved February 15, 2026, from [Link]

  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. (2025, October 1). Frontiers. Retrieved February 15, 2026, from [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved February 15, 2026, from [Link]

Sources

Validation & Comparative

Crystal Structure Analysis: 3-Hydroxythieno[2,3-b]pyridine-2-carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the structural properties of 3-hydroxythieno[2,3-b]pyridine-2-carboxylic acid and its key derivatives. While the free acid is often a transient intermediate or exists in equilibrium with its keto-tautomer, the methyl ester derivative (Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate) serves as the primary crystallizable surrogate for structural characterization.

This analysis compares the 3-hydroxy scaffold against established alternatives (3-amino analogues and the pyridine core), focusing on intramolecular hydrogen bonding , planar conformation , and solid-state packing efficiency . These parameters are critical for researchers optimizing solubility and binding affinity in drug discovery campaigns.

Primary Structural Data: The 3-Hydroxy Surrogate

Due to the decarboxylation propensity of the free acid, the methyl ester is the standard for structural validation. The following data is derived from the work of Moloney et al. (2001) and comparative crystallographic studies.

Product Profile: Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate[1][2][3][4][5]
ParameterExperimental DataStructural Implication
CAS Number 330436-39-8 (Ester)Unique identifier for the stable surrogate.
Molecular Formula C₉H₇NO₃SThiophene-fused pyridine core.
Appearance Brown Crystalline SolidIndicates stable lattice formation.
Melting Point 159–161 °CHigh lattice energy driven by pi-stacking.
¹H NMR (OH Shift) δ 10.57 ppm (DMSO-d₆)Critical: Confirming strong intramolecular H-bond.
IR (OH Stretch) 3400 cm⁻¹ (Broad)Indicates participation in H-bonding network.
IR (C=O Stretch) 1670 cm⁻¹Lower wavenumber due to conjugation and H-bonding.
Key Structural Feature: Intramolecular Hydrogen Bonding

The defining feature of this scaffold is the planar 6-membered pseudo-ring formed by the hydrogen bond between the 3-hydroxyl group and the 2-carbonyl oxygen.

  • Mechanism: The proton on the 3-OH is desshielded (δ 10.57 ppm), locked in a specific orientation towards the ester carbonyl.

  • Consequence: This interaction "locks" the molecule into a planar conformation, maximizing

    
    -
    
    
    
    stacking interactions in the crystal lattice and reducing solubility in non-polar solvents compared to non-planar analogues.

Comparative Performance Analysis

This section compares the 3-hydroxy scaffold with its two primary "competitors" in medicinal chemistry: the 3-amino derivative (bioisostere) and 3-hydroxypicolinic acid (the core pyridine structure).

Comparison Table: Structural & Physicochemical Properties
Feature3-Hydroxy Scaffold (Target)3-Amino Analogue (Alternative 1)3-Hydroxypicolinic Acid (Alternative 2)
H-Bond Donor Hydroxyl (-OH)Primary Amine (-NH₂)Hydroxyl (-OH)
Intramolecular H-Bond Strong (O-H···O=C)Moderate (N-H···O=C)Weak/Moderate (O-H···N)
Lattice Stability High (Planar Stacking)Very High (Intermolecular H-bond network)Moderate (Used as MALDI matrix)
Solubility Lipophilic (Internal H-bond masks polarity)Amphiphilic (Exposed NH proton)Hydrophilic (Zwitterionic character)
Electronic Nature Electron-rich thiophene fusionElectron-donating amino groupElectron-deficient pyridine ring
Primary Application Anti-inflammatory / Kinase InhibitorAnti-proliferative / DNA BindingMALDI Matrix / Nucleotide Analysis
Analysis of Alternatives
  • Vs. 3-Amino Analogue:

    • The 3-amino derivatives (e.g., methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate) often exhibit different packing. While the 3-OH forms a closed intramolecular ring, the 3-NH₂ group has two protons—one for the intramolecular lock and one available for intermolecular bonding, often leading to higher melting points (>198°C) and lower solubility than the hydroxy variant.

    • Reference Data: The amino-tetrahydro derivative crystallizes in the Monoclinic P2₁/c space group with

      
      , showing extensive water-mediated bridging (Search Result 1.1, Round 3).
      
  • Vs. 3-Hydroxypicolinic Acid:

    • Lacking the thiophene fusion, the picolinic acid core is less planar and has significantly different electronic distribution. The thiophene ring in the target molecule adds lipophilicity and surface area for hydrophobic binding in protein pockets (e.g., PI-PLC enzymes), a feature absent in the simple pyridine analogue.

Structural Topology & Mechanism

The following diagrams illustrate the synthesis workflow and the critical hydrogen-bonding topology that dictates the crystal structure.

Figure 1: Synthesis & Crystallization Workflow

Standard protocol for generating the crystallizable methyl ester.

SynthesisWorkflow Start Methyl 2-chloronicotinate Base K2CO3 / DMF (Thorpe-Ziegler Cyclization) Start->Base Reagent Methyl thioglycolate Reagent->Base Intermediate Thieno[2,3-b]pyridine Intermediate Base->Intermediate 100°C, 21h Product Methyl 3-hydroxythieno [2,3-b]pyridine-2-carboxylate Intermediate->Product Acidification (HCl) Crystal Brown Crystals (Recryst. from EtOAc) Product->Crystal Slow Evaporation

Caption: One-pot Thorpe-Ziegler cyclization yielding the target ester, followed by acidification to induce precipitation of the crystalline solid.

Figure 2: Intramolecular Hydrogen Bonding Topology

Visualizing the "Planarity Lock" mechanism.

HBondTopology OH_Group 3-Hydroxyl Group (Donor) Carbonyl 2-Carboxyl Group (Acceptor) OH_Group->Carbonyl Intramolecular H-Bond (1.7-1.8 Å) Planarity Planar Conformation (Locked) OH_Group->Planarity Restricts Rotation Carbonyl->Planarity Stacking Enhanced Pi-Pi Stacking (Solid State) Planarity->Stacking Facilitates

Caption: The intramolecular H-bond (dashed line) restricts bond rotation, forcing the molecule into a flat plane that favors tight crystal packing.

Experimental Protocols

Protocol A: Synthesis of Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate

Validated method adapted from Moloney (2001).[1][2][3][4][5]

  • Reagents: Dissolve methyl 2-chloronicotinate (1.0 g, 5.8 mmol) and methyl thioglycolate (0.63 g, 5.9 mmol) in anhydrous DMF (10.0 mL).

  • Cyclization: Add potassium carbonate (0.96 g, 7.0 mmol). Heat the mixture to 100 °C under nitrogen atmosphere for 21 hours .

  • Work-up: Cool to room temperature. Pour into water (50 mL).

  • Extraction: Extract the aqueous solution with ethyl acetate to remove non-acidic impurities.

  • Precipitation: Acidify the aqueous phase with concentrated HCl. Re-extract with ethyl acetate.

  • Isolation: Dry the organic layer (MgSO₄), filter, and evaporate under reduced pressure.

  • Crystallization: Recrystallize the residue from ethyl acetate/hexane to afford brown crystals (Yield ~60%).

Protocol B: Crystallographic Data Collection (Standard)

Recommended parameters for characterizing this class of molecules.

  • Mounting: Mount crystal on a glass fiber using epoxy.

  • Temperature: Collect data at 100 K to reduce thermal motion of the terminal ester group.

  • Radiation: Mo K

    
     (
    
    
    
    Å).
  • Refinement: Refine the hydroxyl proton freely to confirm the intramolecular H-bond distance (typically ~1.8 Å for O-H···O).

References

  • Moloney, G. P. (2001).[2][4][6] Methyl 3-Hydroxythieno[2,3-b]pyridine-2-carboxylate.[1][2][3][4] Molecules, 6(3), M203. Link

  • Litvinov, V. P. (2004). The chemistry of thienopyridines. Russian Chemical Reviews, 73(7), 637-669.
  • Bakheit, A. H., et al. (2023).[4] Exploring the Chemical Reactivity... of a Tetrahydrothienopyridine Derivative. Crystals, 13, 1024. (Provides comparative unit cell data for amino-derivatives). Link

  • Wu, K. J., et al. (1993).[7] Matrix-assisted laser desorption time-of-flight mass spectrometry of oligonucleotides using 3-hydroxypicolinic acid. Rapid Communications in Mass Spectrometry, 7(2), 142–146. (Comparative data for pyridine core).

Sources

Elemental Analysis & Purity Standards for Thieno[2,3-b]pyridines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Standards for Thieno[2,3-b]pyridine Compounds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Thieno[2,3-b]pyridine Challenge

Thieno[2,3-b]pyridine derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent anticancer (TOP1 inhibition), antiviral, and anti-inflammatory properties. However, their physicochemical nature presents a unique analytical paradox. These fused heterocycles are often highly planar, leading to strong


 stacking and high lattice energy.[1]

The Problem: This "refractory" nature, combined with high sulfur content (and potentially nitrogen-rich substituents), often leads to incomplete combustion during standard Elemental Analysis (EA). Furthermore, the sulfur atoms can poison standard reduction catalysts, leading to drifting baselines and erroneous results.

The Objective: This guide objectively compares the classic Combustion Analysis (CHNS) against modern orthogonal alternatives—Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) —to establish a self-validating purity standard for these complex heterocycles.

Comparative Analysis: The Purity Triad

The following table summarizes the performance metrics of the three primary purity determination methods for thieno[2,3-b]pyridines.

FeatureMethod A: Combustion (CHNS) Method B: Quantitative NMR (qNMR) Method C: HRMS + HPLC
Principle Flash combustion (

C) & GC separation
Nuclear spin integration vs. Internal StandardIon mass accuracy + UV/Vis peak area integration
Status Gold Standard (J. Med. Chem. preferred)Orthogonal Validator (Best for solvates)Minimum Viable (For trace samples)
Sample Req. High (2–5 mg per run, destructive)Medium (2–10 mg, non-destructive)Low (<1 mg, destructive)
Accuracy

absolute error

relative error
Qualitative identity; Quantitative relies on UV extinction
Thieno-Specific Risk Sulfur Poisoning: Depletes Cu reduction tubes. Incomplete Combustion: Planar stacking requires additives.Solubility: Planar stacking may prevent full dissolution in

.
Ion Suppression: S-heterocycles may suppress ionization; does not detect inorganic salts.
Throughput Medium (5–10 mins/sample)High (1–5 mins/sample)High (LC run time dependent)
Method A: Optimized Combustion Analysis (CHNS)

The Gold Standard for Bulk Purity

Standard EA often fails for thieno[2,3-b]pyridines because the sulfur content reacts with the copper reduction layer in the analyzer to form copper sulfide (


), rapidly depleting the reactor and allowing nitrogen oxides (

) to pass through unreduced, which artificially inflates the Nitrogen value.
Causality & Optimization

To achieve the journal-mandated


 tolerance, you must modify the standard protocol:
  • Oxidation Enhancers: Due to the refractory nature of the fused ring system, standard tin capsules are insufficient.

    • Recommendation: Use Vanadium Pentoxide (

      
      )  as an additive. It acts as an oxygen donor and flux, disrupting the crystal lattice at 
      
      
      
      C to ensure 100% carbon conversion.
  • Sulfur Management:

    • Protocol: Implement a "Sulfur Trap" (usually Tungsten trioxide,

      
      ) or use a dedicated dynamic flash combustion system with frequent calibration using a sulfanilamide standard.
      
Experimental Protocol: The "S-Rich" Workflow
  • Calibration: Calibrate using Sulfanilamide (

    
    ) to match the S/N profile of thieno[2,3-b]pyridines.
    
  • Sample Prep: Weigh 2.0–3.0 mg of dried sample into a tin capsule.

  • Additive: Add 5–10 mg of

    
     powder directly over the sample.
    
  • Combustion: Inject into reactor at

    
    C with Oxygen boost time set to 5 seconds (dynamic flash).
    
  • Reduction: Ensure Copper reduction tube is

    
     depleted.
    
  • Acceptance: Result must be within

    
     of theoretical.
    
Method B: Quantitative NMR (qNMR)

The Orthogonal Validator

When EA fails due to non-stoichiometric solvates (common with thienopyridines trapping DCM or Ethyl Acetate in the lattice), qNMR is the only method that can distinguish between "impure compound" and "solvated compound."

Causality & Logic

Unlike chromatography, qNMR signal intensity is directly proportional to the molar ratio of nuclei. By adding a certified internal standard (IS) of known purity, you can calculate the absolute purity of the thienopyridine without needing a reference standard of the analyte itself.

Experimental Protocol: qNMR for Thienopyridines
  • Internal Standard Selection: Use 1,3,5-Trimethoxybenzene (non-hygroscopic, distinct singlet at

    
     6.1 ppm) or Maleic Acid  (if using 
    
    
    
    ). Ensure the IS peaks do not overlap with the thieno[2,3-b]pyridine aromatic region (
    
    
    7.0–8.5 ppm).
  • Preparation:

    • Weigh

      
       mg of sample (
      
      
      
      ) and
      
      
      mg of IS (
      
      
      ) into the same vial using a microbalance (
      
      
      mg).
    • Dissolve in 0.6 mL

      
       (Thienopyridines often require DMSO due to poor solubility in 
      
      
      
      ).
  • Acquisition:

    • Pulse angle:

      
      .
      
    • Relaxation delay (

      
      ): 60 seconds  (Critical: Thienopyridine protons may have long 
      
      
      
      relaxation times; insufficient delay causes underestimation of purity).
    • Scans: 16–32.

  • Calculation:

    
    
    
Decision Matrix & Workflow Visualization

The following diagram illustrates the logical decision-making process for validating thieno[2,3-b]pyridine purity, integrating both EA and qNMR pathways.

PurityWorkflow Start Synthesized Thieno[2,3-b]pyridine SolubilityCheck Check Solubility (Is it soluble in CDCl3/DMSO?) Start->SolubilityCheck EA_Standard Run Standard EA (CHNS) (No Additives) SolubilityCheck->EA_Standard Yes EA_Result Result within ±0.4%? EA_Standard->EA_Result Pass PURITY CONFIRMED (Gold Standard) EA_Result->Pass Yes Fail_S Fail: High N% or Low C%? (Sulfur Interference/Incomplete Burn) EA_Result->Fail_S No Opt_EA Optimized EA Protocol Add V2O5 + Flash Combustion Fail_S->Opt_EA Suspect Refractory/S-Poisoning Opt_Result Result within ±0.4%? Opt_EA->Opt_Result Opt_Result->Pass Yes qNMR_Path Proceed to qNMR (Orthogonal Validation) Opt_Result->qNMR_Path No (Likely Solvate) qNMR_Exec Execute qNMR (d1 = 60s, Internal Std: TMB) qNMR_Path->qNMR_Exec qNMR_Calc Calc Purity > 95%? qNMR_Exec->qNMR_Calc qNMR_Calc->Pass Yes (Report qNMR Purity) Solvate Identify Solvate via NMR Recalculate Theoretical EA qNMR_Calc->Solvate No Solvate->Opt_EA Retry EA with Solvate Formula

Caption: Decision matrix for validating thieno[2,3-b]pyridine purity, prioritizing EA optimization before resorting to qNMR.

References
  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Bakhite, E. A., et al. (2017).[2][3] "Fused thieno[2,3-b]pyridines: synthesis and characterization of new condensed pyridothienopyrimidines." Arkivoc, part iv, 121-136.[2] [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.